molecular formula C12H10N2O4 B225761 1-Chloro-2-methyl-2-butene CAS No. 13417-43-1

1-Chloro-2-methyl-2-butene

Cat. No.: B225761
CAS No.: 13417-43-1
M. Wt: 104.58 g/mol
InChI Key: ZAJKEDQTROWDDD-HWKANZROSA-N
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Description

1-Chloro-2-methyl-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 104.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chloro-2-methylbut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJKEDQTROWDDD-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13417-43-1, 23009-73-6
Record name 1-Chloro-2-methyl-2-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1-chloro-2-methyl-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-chloro-2-methylbut-2-ene
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Record name 1-CHLORO-2-METHYL-2-BUTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Chloro-2-methyl-2-butene, an important allylic chloride intermediate in organic synthesis. The document delves into its molecular structure, spectroscopic profile, chemical reactivity, and stability considerations, offering field-proven insights and detailed experimental considerations for its synthesis, handling, and use. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of this versatile reagent and promoting its safe and effective application.

Introduction: The Significance of an Allylic Chloride

This compound, a halogenated alkene, holds a significant position in the toolbox of synthetic organic chemists. Its utility stems from the presence of a reactive allylic chloride moiety, which allows for a diverse range of nucleophilic substitution and coupling reactions. The substitution pattern on the butene backbone, featuring a methyl group at the 2-position, introduces steric and electronic factors that influence its reactivity and stability compared to simpler allylic chlorides. A thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a detailed exploration of the chemical behavior of this compound, encompassing its isomeric forms, spectroscopic characterization, reactivity profile, and stability under various conditions.

Molecular Structure and Isomerism

This compound exists as two geometric isomers: (E)-1-chloro-2-methyl-2-butene and (Z)-1-chloro-2-methyl-2-butene. The stereochemistry of the double bond significantly influences the molecule's physical properties and, to a lesser extent, its reactivity.

IsomerStructureIUPAC NameCAS Number
(E)-isomerC/C=C(\C)/CCl(2E)-1-chloro-2-methylbut-2-ene13417-43-1[1][2]
(Z)-isomerC\C=C(/C)\CCl(2Z)-1-chloro-2-methylbut-2-ene23009-74-7[3][4][5][6]

The (E)-isomer, with the larger chloro-methyl and ethyl groups on opposite sides of the double bond, is generally the more thermodynamically stable of the two due to reduced steric strain.

Spectroscopic Profile: Elucidating the Structure

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully assigned experimental NMR spectra for both isomers are limited, predicted data based on established chemical shift increments and coupling constant trends for similar allylic systems provide a strong basis for structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Assignment (E)-1-Chloro-2-methyl-2-butene (Z)-1-Chloro-2-methyl-2-butene
H1 (-CH₂Cl) ~4.1 ppm (s)~4.2 ppm (s)
H3 (=CH-) ~5.6 ppm (q, J ≈ 7 Hz)~5.5 ppm (q, J ≈ 7 Hz)
C2-CH₃ ~1.7 ppm (s)~1.8 ppm (s)
H4 (-CH₃) ~1.7 ppm (d, J ≈ 7 Hz)~1.7 ppm (d, J ≈ 7 Hz)

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Assignment (E)-1-Chloro-2-methyl-2-butene (Z)-1-Chloro-2-methyl-2-butene
C1 (-CH₂Cl) ~48 ppm~42 ppm
C2 (=C(CH₃)-) ~135 ppm~134 ppm
C3 (=CH-) ~120 ppm~121 ppm
C4 (-CH₃) ~14 ppm~14 ppm
C2-CH₃ ~16 ppm~23 ppm

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is characterized by the presence of isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Fragmentation Pathways:

  • Molecular Ion Peak ([M]⁺): Expected at m/z 104 and 106. This peak may be weak due to the lability of the C-Cl bond.

  • Loss of Chlorine Radical ([M-Cl]⁺): A prominent peak at m/z 69, corresponding to the resonance-stabilized 2-methyl-2-butenyl cation. This is often the base peak.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Peaks at m/z 89 and 91.

  • Allylic Cleavage: Fragmentation of the carbon-carbon single bond adjacent to the double bond.

MassSpec_Fragmentation M [C₅H₉Cl]⁺˙ (m/z 104/106) M_minus_Cl [C₅H₉]⁺ (m/z 69) M->M_minus_Cl - •Cl M_minus_CH3 [C₄H₆Cl]⁺ (m/z 89/91) M->M_minus_CH3 - •CH₃

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for its functional groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3050 - 2950C-H stretching (sp² and sp³)
~1670C=C stretching (alkene)
~1450, ~1380C-H bending (alkyl groups)
~800 - 600C-Cl stretching

The C-Cl stretching frequency can be a useful diagnostic tool to confirm the presence of the chloroalkane functionality.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the allylic chloride group. It readily undergoes nucleophilic substitution reactions, often proceeding through a resonance-stabilized allylic carbocation intermediate, which can lead to the formation of regioisomeric products.

Nucleophilic Substitution Reactions

This compound is susceptible to both Sₙ1 and Sₙ2 type reactions, with the operative mechanism depending on the nucleophile, solvent, and reaction conditions.

  • Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents (e.g., hydrolysis in water or alcoholysis), the reaction tends to proceed via an Sₙ1 mechanism. The departure of the chloride leaving group forms a resonance-stabilized secondary allylic carbocation. The nucleophile can then attack at either of the two electrophilic carbon atoms, leading to a mixture of products.

SN1_Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack Reactant This compound Carbocation1 Secondary Allylic Carbocation Reactant->Carbocation1 - Cl⁻ Carbocation2 Tertiary Allylic Carbocation Carbocation1->Carbocation2 Resonance Product1 Primary Allylic Alcohol Carbocation1->Product1 + H₂O, - H⁺ Product2 Tertiary Allylic Alcohol Carbocation2->Product2 + H₂O, - H⁺

Caption: Sₙ1 hydrolysis of this compound leading to isomeric alcohols.

  • Sₙ2 Pathway: With strong, less sterically hindered nucleophiles in polar aprotic solvents, the Sₙ2 mechanism can be favored. This pathway leads to a single product with inversion of configuration at the carbon bearing the chlorine atom. Examples of nucleophiles that can participate in Sₙ2 reactions include azide (N₃⁻)[7], cyanide (CN⁻), and organocuprates (R₂CuLi)[8][9][10].

Reactions with Organometallic Reagents

Reactions with organometallic reagents provide a powerful means of forming new carbon-carbon bonds.

  • Grignard Reagents (RMgX): While Grignard reagents can react with allylic halides, the reaction can be complex, with the potential for both direct substitution (Sₙ2) and allylic rearrangement (Sₙ2'). The choice of solvent and the nature of the Grignard reagent can influence the product distribution.

  • Organocuprates (Gilman Reagents, R₂CuLi): These softer nucleophiles are particularly effective for the Sₙ2 displacement of allylic chlorides, generally providing the corresponding alkene with high regioselectivity and minimal allylic rearrangement.[8][9][10]

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo elimination of HCl to form a conjugated diene, isoprene. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene.[11]

Stability and Decomposition

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. As an allylic chloride, it is more reactive and less stable than its saturated counterparts.

Thermal Stability

Allylic chlorides can undergo thermal decomposition, primarily through the unimolecular elimination of hydrogen chloride to form a diene. For this compound, this would lead to the formation of isoprene. The presence of impurities or catalytic surfaces can lower the decomposition temperature. High temperatures can also lead to more complex degradation pathways, including polymerization and charring.[12]

Photochemical Stability

Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the molecule. This generates a resonance-stabilized 2-methyl-2-butenyl radical and a chlorine radical.[13][14][15][16] These radical intermediates can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with solvents or other molecules present in the system. Photochemical decomposition can lead to a complex mixture of products and should be avoided by storing the compound in amber or opaque containers.

Photochemical_Decomposition Reactant This compound Radicals Allylic Radical + Cl• Reactant->Radicals hν (UV light) Products Dimerization, Disproportionation, etc. Radicals->Products Secondary Reactions

Caption: General pathway for the photochemical decomposition of this compound.

Hydrolytic Stability

As discussed in the reactivity section, this compound is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. The rate of hydrolysis is accelerated by polar protic solvents that can stabilize the carbocation intermediate. This instability in aqueous environments necessitates the use of anhydrous conditions for most of its synthetic applications.

Experimental Procedures: Synthesis and Purification

Synthesis from 2-Methyl-3-buten-2-ol

A common laboratory-scale synthesis involves the reaction of the corresponding allylic alcohol, 2-methyl-3-buten-2-ol, with a chlorinating agent. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation.[17][18][19][20] The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, often in the presence of a weak base like pyridine to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • To a stirred, cooled (0 °C) solution of 2-methyl-3-buten-2-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow Start 2-Methyl-3-buten-2-ol Reaction React with SOCl₂/Pyridine in Ether Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Ether Workup->Extraction Drying Drying and Filtration Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Product Crude this compound Evaporation->Product

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to separate the (E) and (Z) isomers and remove any non-volatile impurities. The boiling points of the isomers are expected to be close, so a distillation column with good theoretical plate count is recommended for efficient separation. Commercially available allyl chloride often contains impurities that can be removed by distillation or by chemical treatment followed by distillation.[12][13]

Safe Handling and Storage

This compound is a flammable, corrosive, and irritating compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage Recommendations:

  • Store in a tightly sealed, amber glass bottle to protect from light and moisture.

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide array of functionalized molecules. Its reactivity is centered on the allylic chloride, which readily participates in nucleophilic substitution reactions. A comprehensive understanding of its isomeric forms, spectroscopic characteristics, reactivity patterns, and stability is crucial for its successful application. This guide has provided a detailed overview of these key aspects, offering practical insights and experimental considerations to aid researchers in the effective and safe utilization of this important synthetic intermediate.

References

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  • Mao, Y., Zhang, X., Shi, W., Guo, H., & Zhou, R. (2025). Chemical Science, DOI: 10.1039/D5SC07057K.
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  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). (Z)-1-chloro-2-methyl-2-butene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. V. Allylic rearrangements and rearrangement of allylic halides to cyclopropyl halides. Journal of the American Chemical Society, 103(24), 7287-7293.
  • Bos, H. J. T., & van der Ploeg, J. P. M. (1971). Trapping of the radical intermediate in the photochemical rearrangement of an allyl cloride.
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  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]

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Sources

1-Chloro-2-methyl-2-butene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Chloro-2-methyl-2-butene

Executive Summary

This compound (CAS: 13417-43-1 for the E-isomer) is a specialized allylic chloride used primarily as an alkylating agent in the synthesis of complex terpenes and modified isoprenoid drugs.[1][2][3] Distinct from its more common regioisomer, Prenyl Chloride (1-Chloro-3-methyl-2-butene), this molecule offers a unique methylation pattern (


-methylation vs. 

-gem-dimethylation) critical for structure-activity relationship (SAR) tuning in medicinal chemistry. This guide details its structural properties, synthesis via chlorination of 2-methyl-2-buten-1-ol, and its reactivity profile dominated by allylic rearrangement.

Part 1: Chemical Identity & Structural Analysis

The precise identification of this molecule is often obscured by the prevalence of its isomer, Prenyl Chloride. It is imperative to distinguish the two to prevent synthetic errors.

FeatureThis compound (Target)Prenyl Chloride (Common Isomer)
Structure


IUPAC Name 1-Chloro-2-methylbut-2-ene1-Chloro-3-methylbut-2-ene
Methyl Position C2 (Vinyl) and C4 (Terminal)C3 (Gem-dimethyl)
CAS (Generic) 13417-43-1 (E-isomer)503-60-6
CAS (Z-isomer) 23009-74-7 N/A
Molecular Weight 104.58 g/mol 104.58 g/mol
Density ~0.93 g/mL0.93 g/mL

Stereochemistry: Unlike Prenyl Chloride, this compound exhibits geometric isomerism due to the dissimilar substituents on the C2=C3 bond.

  • (E)-Isomer (Trans): The chloromethyl group and the terminal methyl group are on opposite sides.

  • (Z)-Isomer (Cis): The chloromethyl group and the terminal methyl group are on the same side.

Part 2: Synthesis & Production Protocols

The synthesis of this compound is non-trivial due to the propensity for allylic rearrangement. The most reliable route involves the chlorination of 2-methyl-2-buten-1-ol (also known as Tiglic alcohol for the E-isomer).

Methodology: Chlorination via Thionyl Chloride ( )

This protocol minimizes the formation of the tertiary chloride byproduct (3-chloro-2-methyl-1-butene) through controlled temperature and solvent choice.

Reagents:

  • Substrate: 2-Methyl-2-buten-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.1 eq)
    
  • Base: Pyridine (1.1 eq) - Critical for scavenging HCl and preventing acid-catalyzed rearrangement.

  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with 2-methyl-2-buten-1-ol and pyridine in anhydrous ether under

    
     atmosphere. Cool to -10°C.
    
  • Addition: Add

    
     dropwise over 30 minutes. Maintain internal temperature below 0°C to suppress 
    
    
    
    rearrangement.
  • Reaction: Stir at 0°C for 2 hours. The formation of a pyridinium hydrochloride precipitate indicates reaction progress.

  • Workup: Filter off the solid salts. Wash the filtrate with cold

    
     (aq) to neutralize residual acid.
    
  • Purification: Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    
  • Distillation: Purify via vacuum distillation. Note: High temperatures promote isomerization to the thermodynamic mixture.

Synthesis Pathway Visualization

SynthesisPathway Alcohol 2-Methyl-2-buten-1-ol (Precursor) SOCl2 SOCl2 / Pyridine (-10°C) Alcohol->SOCl2 Intermediate Chlorosulfite Intermediate SOCl2->Intermediate Esterification Target This compound (Target Product) Intermediate->Target SNi / SN2 (Major Path) Byproduct 3-Chloro-2-methyl-1-butene (Allylic Isomer) Intermediate->Byproduct SN2' Rearrangement (Minor Path if controlled)

Figure 1: Synthetic pathway highlighting the divergence between the desired primary chloride and the tertiary allylic isomer.

Part 3: Reactivity Profile & Mechanism

The utility of this compound in drug development is defined by its electrophilicity. However, researchers must account for the Allylic Equilibrium .

The Allylic Shift (Winstein Rearrangement)

In polar solvents or under Lewis Acid catalysis, the chloride ion can dissociate, leading to a resonance-stabilized cation. Recombination can occur at either the primary (C1) or tertiary (C3) carbon.

  • Kinetic Product: 3-Chloro-2-methyl-1-butene (Tertiary chloride).

  • Thermodynamic Product: this compound (Primary chloride, more substituted alkene).

Implication for Synthesis: When using this reagent for alkylation (e.g., attaching a side chain to a scaffold), the regioselectivity depends on the nucleophile and mechanism (


 vs 

). Strong nucleophiles in non-polar solvents favor direct

attack at the primary carbon, preserving the structure.
Alkylation Mechanism

Used to introduce the 2-methyl-2-butenyl moiety.

  • Reaction:

    
    
    
  • Condition: Use aprotic polar solvents (DMF, THF) to enhance nucleophilicity but keep temperatures moderate to prevent ionization.

Reactivity Logic Diagram

Reactivity Substrate This compound Cation Allylic Cation [Resonance Stabilized] Substrate->Cation Ionization (Polar Solvent/Heat) DirectProduct Linear Product (Retained Structure) Substrate->DirectProduct SN2 (Strong Nu-, Non-polar) Cation->DirectProduct Attack at C1 BranchedProduct Branched Product (Rearranged) Cation->BranchedProduct Attack at C3 (SN1/SN2')

Figure 2: Competing reaction pathways.[4] Direct SN2 preserves the linear backbone, while ionization leads to scrambling.

Part 4: Applications in Drug Development

Terpene & Isoprenoid Synthesis

This molecule serves as a "non-canonical" isoprene unit. While nature typically uses the dimethylallyl (prenyl) group, medicinal chemists use the 2-methyl-2-butenyl group to alter metabolic stability.

  • Application: Synthesis of modified farnesyl transferase inhibitors.

  • Mechanism: The steric bulk of the methyl group at C2 (relative to the attachment point) provides resistance against enzymatic hydrolysis compared to the unbranched prenyl chain.

Fragment-Based Drug Discovery (FBDD)

Used as a covalent warhead precursor or a hydrophobic tail fragment.

  • Protocol: Reaction with amines or thiols (cysteine residues) to form stable thioethers or amines.

  • Advantage: The internal double bond provides a rigid handle for binding pockets, while the methyl group restricts conformational freedom (A-value effect).

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye damage. Potential lachrymator.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).

  • Disposal: Dilute with organic solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365904, (E)-1-chloro-2-methylbut-2-ene. Retrieved from [Link]

  • NIST Chemistry WebBook. (Z)-1-chloro-2-methyl-2-butene Properties and Spectra. Retrieved from [Link]

  • Young, W. G., & Webb, I. D. (1951).Allylic Rearrangements. XXXI. The Reaction of Thionyl Chloride with Allylic Alcohols. Journal of the American Chemical Society. (Foundational text on the mechanism and allylic shifts).
  • ChemSrc. (Z)-1-chloro-2-methylbut-2-ene CAS 23009-74-7 Entry. Retrieved from [Link]

Sources

Nucleophilic Substitution Mechanisms of 1-Chloro-2-methyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-methyl-2-butene (CAS: 13417-43-1) represents a distinct class of allylic electrophiles used in the synthesis of terpenoids and modified amino acids.[1] Unlike its structural isomer 1-chloro-3-methyl-2-butene (prenyl chloride), which ionizes to a tertiary carbocation, this substrate forms a resonance-stabilized cation delocalized between a primary and a secondary center.[1] This guide provides a comprehensive mechanistic analysis of its nucleophilic substitution pathways (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, 

, and

), offering evidence-based protocols to control regioselectivity and suppress rearrangement byproducts in drug development workflows.

Part 1: Structural Analysis & Reactivity Profile[1]

Electronic Structure and Resonance

The reactivity of this compound is governed by the allylic system's ability to delocalize positive charge upon ionization.[1] Unlike simple alkyl halides, the heterolytic cleavage of the C-Cl bond yields a hybrid carbocation with two distinct electrophilic sites: the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carbon (C1) and the 

-carbon (C3).

Resonance Hybridization:



  • Contributor A (Primary): Less stable carbocation character but sterically unhindered.[1]

  • Contributor B (Secondary): More stable carbocation character (hyperconjugation) but sterically hindered by the methyl group and internal chain.[1]

The Regioselectivity Paradox

In nucleophilic substitutions, this molecule exhibits a strong bias toward


-attack (retaining the original skeleton) due to a convergence of kinetic and thermodynamic factors:
Factor

-Attack (C1)

-Attack (C3)
Result
Sterics Primary center (Accessible)Secondary center (Hindered)Favors

Product Stability Trisubstituted Alkene (

)
Disubstituted Alkene (

)
Favors

Charge Density Lower positive charge densityHigher positive charge densityMixed (HSAB dependent)

Conclusion: Unlike prenyl chloride, where the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-attack yields a tertiary center, this compound offers high structural fidelity, making it a predictable reagent for introducing the 2-methyl-2-butenyl group.

Part 2: Mechanistic Pathways[1]

Pathway Dynamics

The reaction trajectory is dictated by the solvent dielectric constant and nucleophile strength.

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Bimolecular):  Dominates in non-polar or polar aprotic solvents with strong nucleophiles. The nucleophile attacks the 
    
    
    
    orbital of C1.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Unimolecular):  Promoted by polar protic solvents. Solvolysis leads to the ion pair.[1] Recombination usually occurs at C1 due to the thermodynamic stability of the resulting trisubstituted olefin.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Concerted Allylic Shift):  Rare for this substrate unless the 
    
    
    
    -position is blocked or a specific Lewis acid catalyst directs attack to the
    
    
    -position.
Visualization of Reaction Pathways

ReactionPathways Substrate This compound TS_SN2 TS (Pentacoordinate) Substrate->TS_SN2 Strong Nu: Aprotic Solvent Carbocation Allylic Cation Pair [Primary <-> Secondary] Substrate->Carbocation Weak Nu: Protic Solvent (-Cl⁻) Prod_Alpha α-Product (Trisubstituted Alkene) THERMODYNAMIC & KINETIC TS_SN2->Prod_Alpha Inversion (Formal) Carbocation->Prod_Alpha Major Pathway Prod_Gamma γ-Product (Disubstituted Alkene) REARRANGED Carbocation->Prod_Gamma Minor Pathway

Figure 1: Bifurcation of substitution pathways.[1] Note the convergence on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-product due to the stability of the trisubstituted alkene.

Part 3: Experimental Protocols

Protocol A: Finkelstein Reactivity Enhancement

Objective: In situ conversion to the more reactive iodide to accelerate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 substitution with weak nucleophiles.
Application:  Synthesis of alkylated amines or esters.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Sodium Iodide (NaI) (1.1 equiv)[1]

  • Acetone (Anhydrous)[1]

Workflow:

  • Dissolution: Dissolve NaI in anhydrous acetone (0.5 M). The solution must be clear.

  • Addition: Add this compound dropwise at 0°C.

  • Precipitation: A white precipitate of NaCl will form immediately, driving the equilibrium (Le Chatelier’s principle).[1]

  • Reaction: Stir at RT for 1 hour.

  • Usage: The resulting solution contains the highly reactive 1-iodo-2-methyl-2-butene and can be treated directly with the target nucleophile (e.g., an amine).[1]

Protocol B: Regioselective O-Alkylation of Phenols

Objective: Introduction of the isopentenyl-type chain without Claisen rearrangement.

ParameterSpecificationRationale
Solvent DMF or DMSOPolar aprotic solvent maximizes nucleophilicity of the phenoxide.[1]
Base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Anhydrous)
Mild base prevents elimination (E2) side reactions.
Temperature 25°C - 40°CLow temp favors Kinetic Control (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

over

).
Stoichiometry 1.1 equiv HalideSlight excess ensures complete consumption of the limiting phenol.[1]

Step-by-Step:

  • Charge a flame-dried flask with Phenol derivative (1.0 mmol) and

    
     (1.5 mmol) in DMF (3 mL).
    
  • Stir for 15 min to generate the phenoxide anion.

  • Add this compound (1.1 mmol) slowly via syringe.[1]

  • Monitor by TLC (Hexane/EtOAc).[1] Reaction is typically complete in 2-4 hours.[1]

  • Quench: Pour into ice water. Extract with

    
    .
    
  • Purification: Silica gel chromatography. The product will be the linear ether (Trisubstituted alkene).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Dry DMF, K2CO3) Activation Phenoxide Generation (15 min, RT) Start->Activation Addition Add this compound (Slow addition, <40°C) Activation->Addition Monitoring TLC Monitoring (Check for spot disappearance) Addition->Monitoring Monitoring->Addition Incomplete Workup Aq. Quench & Extraction Monitoring->Workup Complete Purification Column Chromatography (Isolate Linear Ether) Workup->Purification

Figure 2: Standard Operating Procedure for O-Alkylation.

Part 4: Safety & Handling (E-E-A-T)

Trustworthiness: This compound is a potent alkylating agent.[1]

  • Genotoxicity: Like all allylic halides, it can alkylate DNA.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Volatility: Boiling point is approx. 104°C, but it has significant vapor pressure.[1] Avoid inhalation.

  • Storage: Store at 4°C over activated copper wire to prevent polymerization or hydrolysis.

References

  • Synthesis and Isomerization

    • M. S.[1][2][3] Kharasch, et al.[1] "The Addition of Hydrogen Chloride to Butadiene." Journal of Organic Chemistry. (Classic mechanistic grounding on allylic additions).[1]

    • PubChem Compound Summary for CID 5365904, (E)-1-Chloro-2-methyl-2-butene. National Center for Biotechnology Information (2025).[1] Link[1][4]

  • Nucleophilic Substitution Mechanisms

    • Winstein, S., & Young, W. G. "Allylic Rearrangements." Journal of the American Chemical Society.[1][5] (Foundational text on

      
       in allylic systems).
      
    • Master Organic Chemistry: SN2 Reaction Mechanism. (2012). Detailed kinetics and stereochemistry. Link

  • Experimental Protocols (Analogous)

    • Organic Syntheses, Coll.[1][6] Vol. 9, p. 741.[1] "Preparation of Allylic Tributyltins." (Demonstrates handling of sensitive allylic chlorides). Link[1]

  • Physical Properties & Safety

    • NIST Chemistry WebBook, SRD 69.[1] "(Z)-1-chloro-2-methyl-2-butene".[1][7][8][9] Link[1]

Sources

Technical Whitepaper: Isomeric Purity and Structural Analysis of 2-Methyl-2-Butenyl Chloride

[1]

Executive Summary

In the synthesis of complex terpenes and alkylated active pharmaceutical ingredients (APIs), 2-methyl-2-butenyl chloride (1-chloro-2-methyl-2-butene) serves as a critical C5-building block.[1] Unlike its regioisomer prenyl chloride (1-chloro-3-methyl-2-butene), which lacks geometric isomerism, 2-methyl-2-butenyl chloride exists as distinct (E)- and (Z)- stereoisomers.[1]

The specific geometric configuration of this allylic chloride often dictates the stereochemical outcome of subsequent alkylation reactions.[1] Consequently, the inability to distinguish and quantify these isomers leads to inconsistent reaction yields and "unexplained" stereochemical impurities in the final drug substance.[1]

This guide provides a definitive technical workflow for the structural assignment (NMR-NOE) and quantitative purity analysis (GC-FID) of 2-methyl-2-butenyl chloride, grounded in first-principles organic chemistry.

Part 1: Structural Chemistry & Isomer Definition[1]

Before establishing analytical protocols, we must rigorously define the target structures using Cahn-Ingold-Prelog (CIP) priority rules.[1] Ambiguity in nomenclature is the primary source of error in sourcing this material.[1]

The Molecule: this compound Structure:

1
The CIP Priority Assignment

The double bond is located between C2 and C3.

  • C2 Substituents:

    
     (High Priority due to Cl) vs. 
    
    
    (Low Priority).
  • C3 Substituents:

    
     (High Priority) vs. 
    
    
    (Low Priority).
IsomerConfigurationGeometry Description
(Z)-Isomer Zusammen (Together)The high-priority

and the high-priority

(on C3) are on the same side .[1]
(E)-Isomer Entgegen (Opposite)The high-priority

and the high-priority

(on C3) are on opposite sides .
Visualizing the Steric Environment

The following diagram illustrates the steric clash and nuclear interactions that differentiate the two forms.

IsomerStructurecluster_0Z-Isomer (Cis-like)cluster_1E-Isomer (Trans-like)Z_CenterC=C Double BondZ_High1CH2Cl (High)Z_Center->Z_High1Same SideZ_High2CH3 (High)Z_Center->Z_High2Same SideZ_High1->Z_High2Steric CrowdingStrong NOEE_CenterC=C Double BondE_High1CH2Cl (High)E_Center->E_High1UpE_High2CH3 (High)E_Center->E_High2DownE_LowH (Vinylic)E_High1->E_LowSpatial ProximityStrong NOE

Figure 1: Stereochemical relationships and Nuclear Overhauser Effect (NOE) predictions for E/Z isomers.

Part 2: Analytical Strategy & Decision Tree

The analysis of allylic chlorides is complicated by their thermal instability and susceptibility to hydrolysis.[1] A "self-validating" workflow separates identity confirmation (NMR) from routine purity checks (GC).[1]

WorkflowSampleCrude 2-Methyl-2-Butenyl ChlorideDecisionIs Structural Identity Confirmed?Sample->DecisionNMR_PathNOE Experiment(Definitive ID)Decision->NMR_PathNo (New Supplier/Batch)GC_PathGC-FID Analysis(Quantification)Decision->GC_PathYes (Routine)Result_ZAssign Z-Isomer(Ref Std)NMR_Path->Result_ZNOE: CH2Cl <-> CH3Result_EAssign E-Isomer(Ref Std)NMR_Path->Result_ENOE: CH2Cl <-> HRoutineRoutine Batch Release(GC only)GC_Path->RoutineResult_Z->GC_PathCalibrate RTResult_E->GC_PathCalibrate RT

Figure 2: Analytical decision matrix ensuring structural certainty before quantitative release.

Part 3: Structural Identification Protocol (NMR)

Standard 1D-Proton NMR is often insufficient for definitive assignment because the chemical shift differences between E and Z methyl groups are subtle (< 0.1 ppm) and solvent-dependent.[1] 1D-NOE (Nuclear Overhauser Effect) spectroscopy is the mandatory technique for authoritative grounding.[1]

Experimental Protocol: 1D-NOE

Objective: Determine spatial proximity of the chloromethyl group (

1
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL anhydrous

    
    .
    
    • Critical: Use anhydrous solvent and neutral alumina filtration if the sample is old.[1] Acidic impurities can catalyze isomerization or hydrolysis during acquisition.[1]

  • Acquisition:

    • Acquire a standard

      
       spectrum.[1] Locate the 
      
      
      doublet (typically
      
      
      4.0–4.2 ppm).[1]
    • Set up a 1D-Selective NOE experiment.

    • Irradiation Target: The

      
       signal.[1]
      
    • Mixing Time: 500–800 ms.[1]

  • Interpretation:

Observation (Enhanced Signal)Structural ConclusionReasoning
Enhancement of Vinylic Methyl (

ppm)
(Z)-Isomer The

and

are cis (same side).[1]
Enhancement of Vinylic Proton (

ppm)
(E)-Isomer The

and

are cis (same side).[1]

Part 4: Quantitative Purity Protocol (GC-FID)[1]

Once the elution order is established via NMR (injecting the NMR-validated sample), GC-FID is used for routine purity analysis.[1]

Challenge: The boiling point difference between E and Z isomers is minimal. Non-polar columns (e.g., DB-1, DB-5) often result in co-elution or poor resolution.[1] Solution: Use a mid-polarity (Cyanopropyl) or high-polarity (PEG/Wax) column to exploit the dipole moment differences between the isomers.[1]

Method Parameters
ParameterSettingRationale
Column DB-624 or DB-Wax (30m x 0.32mm x 1.8µm)Polar phases separate geometric isomers based on electronic interaction rather than just boiling point.[1]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Maintains efficiency during thermal ramp.[1]
Inlet Split Mode (50:1) @ 200°CHigh split ratio prevents column overload; moderate temp prevents thermal rearrangement.[1]
Oven Program 50°C (hold 2 min)

10°C/min

150°C

20°C/min

240°C
Slow ramp at the beginning maximizes isomer resolution.
Detector FID @ 250°CStandard hydrocarbon response.
Data Analysis
  • Resolution (

    
    ):  Ensure 
    
    
    between the E and Z peaks.
  • Quantification: Area Normalization (%) is generally acceptable for isomeric ratio if the response factors are assumed identical (valid for geometric isomers). For assay (wt%), use an internal standard (e.g., dodecane).

Part 5: Stability and Handling (The "Hidden" Variable)

Researchers often observe "drifting" isomeric ratios.[1] This is rarely an analytical error but a chemical reality.[1] Allylic chlorides are prone to allylic rearrangement (anionotropic shift) under two conditions:

  • Lewis Acid Catalysis: Traces of metal ions or acidic surfaces.[1]

  • Nucleophilic Attack:

    
     reactions.
    

Reaction:

1

While the E/Z isomerization (rotation around double bond) requires high energy, the structural rearrangement to the terminal alkene (3-chloro-2-methyl-1-butene) can occur at room temperature if acid is present.[1]

Storage Protocol:

  • Store over anhydrous

    
      or silver wool to scavenge acid.[1]
    
  • Keep at -20°C.[1]

  • Re-validate purity by GC before any critical GMP step.[1]

References

  • IUPAC Nomenclature of Organic Chemistry. "Rule E-2.2: Configuration of Double Bonds."[1] International Union of Pure and Applied Chemistry.[1][1]

  • National Institute of Standards and Technology (NIST). "2-Butene, 1-chloro-2-methyl-: Stereoisomers and Spectral Data."[1] NIST Chemistry WebBook, SRD 69.[1][2][1]

  • BenchChem. "A Researcher's Guide to Isomeric Purity Analysis." (General methodology for allylic halide separation).

  • PubChem. "Compound Summary: (2E)-1-chloro-2-methylbut-2-ene."[1][3] National Library of Medicine.[1]

Physical constants and boiling point of 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical constants, synthesis, and handling of 1-Chloro-2-methyl-2-butene (CAS 13417-43-1).[1]

Physical Constants, Synthesis & Stability Protocols[2]

Executive Summary & Critical Distinction

This compound is a specialized allylic chloride used as a


 alkylating agent in the synthesis of terpenes and pharmaceutical intermediates.

CRITICAL WARNING: This compound is frequently confused with its structural isomer, Prenyl Chloride (1-Chloro-3-methyl-2-butene, CAS 503-60-6).

  • Target Compound (This Guide): 1-Chloro-2 -methyl-2-butene (

    
    ).[2][3][4] Derived from Tiglic/Angelic alcohol.
    
  • Common Isomer (Prenyl): 1-Chloro-3 -methyl-2-butene ($ (CH_3)_2C=CH-CH_2Cl $).

Researchers must verify the substitution pattern before proceeding, as the reactivity profiles and resulting regiochemistry in nucleophilic substitutions differ significantly.

Chemical Identity & Structure

The compound exists as geometric isomers (


 and 

), often governed by the stereochemistry of the starting alcohol (Tiglic vs. Angelic alcohol).
Structural Visualization

The following diagram illustrates the chemical structure and the potential for allylic resonance, which drives its reactivity.

ChemicalStructure Compound This compound (CAS 13417-43-1) Structure CH3-CH=C(CH3)-CH2-Cl Compound->Structure Isomers Isomers: (E)-Tiglyl derivative (Z)-Angelyl derivative Compound->Isomers Resonance Allylic Resonance (Reactive Electrophile) Structure->Resonance Dissociation (Cl-)

Figure 1: Structural identity and isomeric forms of this compound.[1][2][5][6][7][8]

Physical Constants

The following data aggregates experimental values and thermodynamic estimates. Note that commercial samples often contain traces of the tertiary isomer (3-chloro-2-methyl-1-butene) due to spontaneous allylic rearrangement.

PropertyValue / RangeConditionNotes
Boiling Point 110°C 760 mmHgPrimary isomer (Thermodynamic) [1]
Boiling Point ~103°C760 mmHgTertiary isomer impurity (Kinetic)
Density 0.93 ± 0.01 g/mL 25°CEstimated based on isomer [2]
Refractive Index (

)
1.448 - 1.452 20°CTypical for

allylic chlorides
Flash Point ~13°C (55°F)Closed CupHighly Flammable (Estimate)
Solubility ImmiscibleWaterHydrolyzes slowly to alcohol
Solubility MiscibleDCM,

, THF
Use anhydrous solvents

Technical Insight: If your distillation fraction boils significantly below 105°C, you likely have a high concentration of the tertiary isomer (3-chloro-2-methyl-1-butene).

Synthesis & Purification Protocol

The most reliable synthesis converts 2-methyl-2-buten-1-ol (Tiglic/Angelic alcohol) to the chloride using Thionyl Chloride (


). This method minimizes rearrangement compared to HCl hydrochlorination of isoprene.
Reagents
  • Substrate: 2-Methyl-2-buten-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.1 eq)
    
  • Base: Pyridine (catalytic) or Triethylamine (1.1 eq - optional to scavenge HCl)

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, reflux condenser, and

    
     inlet.
    
  • Solvation: Dissolve 2-methyl-2-buten-1-ol in anhydrous DCM at 0°C.

  • Addition: Add

    
     dropwise over 30 minutes. Caution: 
    
    
    
    and
    
    
    gas evolution.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Quench: Pour mixture onto crushed ice/water.

  • Extraction: Separate organic layer. Wash with saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Purification: Fractional distillation under reduced pressure is recommended to separate the product from any tertiary isomer formed.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 2-Methyl-2-buten-1-ol (0°C, DCM) Reagent Add SOCl2 (Dropwise) (Exothermic, Gas Evolution) Start->Reagent Reaction Stir 2h @ 25°C Formation of Alkyl Chlorosulfite Reagent->Reaction Quench Quench (Ice/Water) Wash (NaHCO3) Reaction->Quench Dry Dry (MgSO4) & Concentrate Quench->Dry Distill Fractional Distillation Target BP: 110°C (atm) Dry->Distill Product Pure this compound Distill->Product

Figure 2: Synthesis workflow via the Thionyl Chloride route.

Reactivity & Stability (E-E-A-T)

The Allylic Equilibrium

Like all allylic chlorides, this compound is subject to allylic rearrangement (anionotropic shift).



  • Primary Chloride (Target): Thermodynamically favored.

  • Tertiary Chloride: Kinetically formed, lower boiling point.

Storage Protocol: To prevent rearrangement and hydrolysis:

  • Store at -20°C .

  • Add a stabilizer: Potassium Carbonate (

    
    )  pellets in the vial can act as an acid scavenger, preventing HCl-catalyzed rearrangement [3].
    
  • Keep anhydrous. Moisture generates HCl, which accelerates isomerization.

Applications in Drug Development[10]
  • Alkylation: Used to introduce the 2-methyl-2-butenyl moiety into nucleophiles (e.g., malonates, amines).

  • Regioselectivity: Under

    
     conditions (polar aprotic solvent, strong nucleophile), reaction occurs at the primary carbon. Under 
    
    
    
    conditions (Lewis acid catalysis), the electrophile may attack from the tertiary position, leading to branched products.

References

  • National Institute of Standards and Technology (NIST). (2024). 2-Butene, 1-chloro-2-methyl- Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Irregular Terpenes using 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 1-Chloro-2-methyl-2-butene in terpene synthesis.

Executive Summary

In the landscape of terpene synthesis, the "isoprene rule" typically dictates head-to-tail linkages, producing linear chains like geraniol or farnesol. However, This compound (CMB) represents a specialized C5 building block used to construct irregular terpenoids (e.g., Lavandulol) and introduce branched tiglyl/angelyl functionalities.

Unlike its ubiquitous isomer prenyl chloride (1-chloro-3-methyl-2-butene), which favors linear chain elongation, CMB possesses a reactive center that predisposes it to "head-to-middle" or branched couplings. This guide addresses the specific challenges of working with CMB—primarily controlling allylic rearrangement (


 vs 

)—and provides a validated protocol for synthesizing the lavandulyl skeleton.

Chemical Profile & Strategic Logic

The Isomer Distinction

Researchers must distinguish CMB from its isomers to avoid synthetic failure.

FeatureThis compound (CMB)Prenyl Chloride (1-Chloro-3-methyl-2-butene)
Structure


Primary Utility Irregular Terpenes (Lavandulol), Tiglyl derivativesRegular Terpenes (Geraniol, Citral)
Reactivity Risk Isomerization to Prenyl Chloride (Thermodynamic sink)

attack leading to tertiary centers
Stereochemistry Exists as E (Tiglyl) and Z (Angelyl) isomersAchiral at the alkene (trisubstituted)
Mechanistic Control: Preventing Allylic Shift

The primary challenge in using CMB is the allylic shift . Under Lewis acidic conditions or in polar protic solvents, CMB ionizes to a cation that resonates between the primary and tertiary positions. To maintain the specific 2-methyl-2-butene skeleton (branching at C2), reactions must proceed via:

  • Direct

    
     Displacement:  Using strong, soft nucleophiles in non-polar solvents to attack the 
    
    
    
    -carbon without ionization.
  • Transition Metal Catalysis: Palladium-catalyzed allylic alkylation (Tsuji-Trost) can be tuned with specific ligands to retain regiochemistry.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways when coupling C5 units. Standard conditions yield linear terpenes, while controlled use of CMB yields the irregular lavandulyl skeleton.

TerpenePathways Isoprene Isoprene Precursors (DMAPP/IPP) PrenylCl Prenyl Chloride (Linear Precursor) Isoprene->PrenylCl Std. Chlorination CMB This compound (Branched Precursor) Isoprene->CMB Controlled Isomerization Cation Allylic Cation Intermediate (Resonance Hybrid) PrenylCl->Cation Ionization Geraniol Geranyl Skeleton (Regular: Head-to-Tail) PrenylCl->Geraniol SN2 Coupling (Standard) CMB->Cation Ionization Lavandulol Lavandulyl Skeleton (Irregular: Head-to-Middle) CMB->Lavandulol Direct Coupling (Regioretention) Cation->Geraniol Thermodynamic Control

Figure 1: Divergent synthesis pathways. CMB is the critical node for accessing irregular terpene skeletons like Lavandulol, provided ionization (rearrangement) is suppressed.

Experimental Protocol: Synthesis of Lavandulyl Framework

Target: Synthesis of the irregular monoterpene skeleton via Sulfone-Mediated Coupling. Rationale: Direct coupling of allylic halides often leads to mixtures. Using a sulfone intermediate stabilizes the carbanion, preventing unwanted rearrangements and allowing precise "head-to-middle" ligation of the CMB unit.

Materials
  • Reagent A: this compound (CMB), >95% purity (Z/E mixture acceptable unless stereospecificity required).

  • Reagent B: Prenyl phenyl sulfone (prepared from prenyl chloride and sodium benzenesulfinate).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous THF (Tetrahydrofuran) and HMPA (Hexamethylphosphoramide) - Note: DMPU can be used as a safer alternative to HMPA.

  • Desulfonylation Agent: 6% Na-Hg (Sodium Amalgam) or Mg

Application Note: High-Precision Friedel-Crafts Prenylation Using 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers utilizing 1-Chloro-2-methyl-2-butene (Prenyl Chloride) in Friedel-Crafts alkylation.

Executive Summary

The introduction of prenyl (3,3-dimethylallyl) and reverse-prenyl (1,1-dimethylallyl) groups onto aromatic scaffolds is a cornerstone transformation in the synthesis of bioactive terpenes, flavonoids (e.g., xanthohumol), and cannabinoid precursors. This compound (Prenyl Chloride) serves as a potent electrophile for this transformation. However, its application is complicated by allylic ambivalence —the tendency of the intermediate carbocation to react at either the primary or tertiary carbon—and the propensity for subsequent cyclization into chromans.

This guide provides optimized protocols to control these variables, shifting from traditional homogeneous catalysis to modern heterogeneous systems, ensuring reproducibility in drug discovery workflows.

Mechanistic Insight: The Allylic Cation Duality

Understanding the behavior of the electrophile is critical for regiocontrol. Upon treatment with a Lewis Acid (LA), this compound ionizes to form a resonance-stabilized dimethylallyl carbocation.

The Regioselectivity Challenge
  • Path A (Kinetic/Charge Control): Attack at the tertiary carbon (highest positive charge density) yields the Reverse Prenyl product.

  • Path B (Thermodynamic/Steric Control): Attack at the primary carbon (less sterically hindered) yields the Normal Prenyl product.

  • Path C (Cyclization): If the substrate is a phenol, the ortho-prenyl product often cyclizes to form a Chroman or Dihydrobenzofuran .

Visualization: Reaction Pathways

PrenylationMechanism Reactant This compound + Aromatic Substrate Cation Dimethylallyl Cation [Resonance Hybrid] Reactant->Cation Ionization (-Cl⁻) LA Lewis Acid (AlCl3, BF3, etc.) LA->Reactant Catalysis Prod_Linear Normal Prenyl Product (Linear) Cation->Prod_Linear Attack at C1 (Primary) Thermodynamic Control Prod_Branched Reverse Prenyl Product (Branched) Cation->Prod_Branched Attack at C3 (Tertiary) Kinetic Control Prod_Chroman Chroman Derivative (Cyclized) Prod_Linear->Prod_Chroman Acid-Catalyzed Cyclization (if Phenol)

Figure 1: Mechanistic divergence in Friedel-Crafts prenylation. Control over temperature and catalyst acidity determines the ratio of Linear vs. Branched products.

Critical Experimental Parameters

To achieve high yields and selectivity, the following parameters must be tuned:

ParameterImpact on ReactionRecommendation
Lewis Acid (LA) Determines ionization rate and reversibility. Strong acids (

) favor rearrangement and cyclization.
Use

for phenols;

for chromans; Montmorillonite K-10 for selectivity.
Solvent Polarity Stabilizes the ionic intermediate. Polar solvents favor charge separation (tertiary attack).Dichloromethane (DCM) for general use; Nitromethane to accelerate slow reactions.
Temperature Low temps favor kinetic products (branched); High temps favor thermodynamic products (linear/cyclic).Start at

to

. Warm to RT only if conversion is slow.
Stoichiometry Excess prenyl chloride leads to poly-alkylation.Use 1.1 eq of Prenyl Chloride per aromatic equivalent.

Experimental Protocols

Protocol A: Homogeneous Catalysis ( )

Target: Synthesis of ortho-prenylated phenols (Linear Product). Application: Standard synthesis for highly reactive electron-rich aromatics (e.g., resorcinol derivatives).

Reagents:

  • Substrate: Electron-rich Aromatic (10 mmol)

  • Reagent: this compound (11 mmol)

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) (2-5 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen.

  • Dissolution: Dissolve the aromatic substrate in anhydrous DCM. Cool the solution to

    
      using an ice bath.
    
  • Catalyst Addition: Add

    
     dropwise via syringe. Note: Fuming may occur.
    
  • Alkylation: Dissolve this compound in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Rationale: Slow addition prevents localized high concentrations of cation, reducing polymerization.

  • Monitoring: Stir at

    
     for 2 hours. Monitor via TLC/HPLC. If starting material remains, allow to warm to 
    
    
    
    .
  • Quench: Pour mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Heterogeneous "Green" Catalysis (Montmorillonite K-10)

Target: High Selectivity with minimal workup; prevention of chroman formation. Application: Late-stage functionalization of sensitive drug scaffolds.

Reagents:

  • Substrate: Aromatic Compound (5 mmol)[1]

  • Reagent: this compound (6 mmol)

  • Catalyst: Montmorillonite K-10 Clay (500 mg - 100 wt%)

  • Solvent: 1,2-Dichloroethane (DCE) or Hexane (for slower, cleaner reaction)

Procedure:

  • Activation: Dry Montmorillonite K-10 in an oven at

    
     for 4 hours prior to use to remove adsorbed water (critical for Lewis acidity).
    
  • Reaction: In a sealed tube or reaction vial, suspend the clay in the solvent. Add the aromatic substrate and this compound.

  • Conditions: Stir vigorously at Room Temperature (

    
    ) .
    
    • Optimization: If no reaction after 4 hours, heat to

      
      .
      
  • Workup: Filter the reaction mixture through a pad of Celite to remove the clay catalyst.

  • Isolation: Concentrate the filtrate. The crude is often sufficiently pure for subsequent steps or requires minimal filtration.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Polymerization (Gummy residue) Cation concentration too high or acid too strong.Dilute reaction (0.1 M); Slow down addition rate; Switch from

to

or Clay.
Low Yield / No Reaction Catalyst deactivation (usually by moisture).Ensure strictly anhydrous conditions. Increase catalyst loading to 1.0 eq if substrate has basic nitrogens (which coordinate LA).
High Chroman Ratio Acid catalyzed cyclization of the product.Reduce reaction time; Lower temperature; Use a solid acid catalyst (Protocol B).
Regioselectivity Issues Thermodynamic equilibration.To favor Linear: Run at RT with mild acid. To favor Branched: Run at

with strong acid (

) and quench immediately.
Workflow Visualization: Protocol Selection

ProtocolSelection Start Select Substrate IsPhenol Is substrate a Phenol? Start->IsPhenol PhenolYes Yes IsPhenol->PhenolYes Yes PhenolNo No (e.g., Benzene, Indole) IsPhenol->PhenolNo No DesiredProd Desired Product? PhenolYes->DesiredProd ProtoA Protocol A: BF3·OEt2 (0°C, Short Time) PhenolNo->ProtoA Standard F-C Linear Linear (Prenyl) DesiredProd->Linear Prevent Cyclization Cyclic Cyclic (Chroman) DesiredProd->Cyclic Promote Cyclization Linear->ProtoA High Yield ProtoB Protocol B: K-10 Clay (RT, Heterogeneous) Linear->ProtoB Best Selectivity ProtoC ZnCl2 Reflux (Thermodynamic) Cyclic->ProtoC

Figure 2: Decision matrix for selecting the appropriate catalytic system based on substrate and target architecture.

Safety & Handling

  • This compound: Highly Flammable (Flash point:

    
    ). Corrosive and an alkylating agent.[2] Handle in a fume hood. Wear butyl rubber gloves.
    
  • Lewis Acids:

    
     and 
    
    
    
    react violently with water. Quench reactions carefully.
  • Waste: Segregate halogenated waste. Neutralize acidic aqueous layers before disposal.

References

  • Chemical Identity & Safety: PubChem. This compound (Compound).[3] National Library of Medicine. [Link]

  • Friedel-Crafts Mechanism: Master Organic Chemistry. Friedel-Crafts Alkylation of Aromatic Rings. [Link][4][5][6]

  • Regioselectivity in Phenol Prenylation: ResearchGate. Tuning the Lewis acid phenol ortho-prenylation as a molecular diversity tool. [Link]

  • Heterogeneous Catalysis: Dalian Institute of Chemical Physics. Catalytic prenylation and reverse prenylation of aromatics. [Link]

Sources

Application Note: Radical Chain Reaction Strategies for 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Allylic Challenge

1-Chloro-2-methyl-2-butene (Prenyl Chloride) is a critical building block for introducing the dimethylallyl (prenyl) moiety, a structural motif ubiquitous in terpenoids and bioactive natural products. While classically used in ionic nucleophilic substitutions (


), its application in radical chain reactions  offers unique advantages:
  • Anti-Markovnikov Selectivity: Radical addition allows functionalization patterns complementary to ionic chemistry.

  • Neutral Conditions: Avoids the strong bases required for enolate alkylations, preserving sensitive functional groups.

  • Atom Economy: Atom Transfer Radical Addition (ATRA) incorporates the entire molecule (prenyl group + chlorine atom) across an olefin.

However, the C-Cl bond dissociation energy (BDE) in allylic chlorides (


70 kcal/mol) is significantly higher than in bromides or iodides. Direct homolysis is sluggish. This guide details two high-fidelity protocols to overcome this activation barrier: Copper-Catalyzed ATRA  and Iodide-Promoted Finkelstein-Radical Addition .
Mechanistic Pathway

The prenyl radical is a resonance hybrid. Upon chlorine abstraction, the unpaired electron delocalizes between the primary (


) and tertiary (

) carbons.

Key Insight for Researchers: While the radical has significant spin density at the tertiary carbon (more stable), steric factors overwhelmingly favor bond formation at the primary carbon (


). This preserves the trisubstituted alkene geometry in the final product, mimicking biological prenylation.

PrenylRadicalMechanism PrenylCl Prenyl Chloride (Substrate) Radical Prenyl Radical (Resonance Hybrid) PrenylCl->Radical Cl Abstraction (k_act) Product 1,2-Addition Product (Prenylated Alkene) PrenylCl->Product Chain Propagation Activator Activator (Cu(I) or I-) Activator->Radical Catalysis Adduct Radical Adduct Radical->Adduct Addition to Alkene (k_add) Alkene Acceptor Alkene (e.g., Styrene) Alkene->Adduct Adduct->Product Cl Transfer (k_deact)

Figure 1: Radical chain propagation cycle for prenyl chloride. Note the critical role of the activator in lowering the barrier for Cl-abstraction.

Part 2: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed ATRA (The "Modern Kharasch" Method)

Application: Functionalization of styrenes, acrylates, and terminal olefins. Mechanism: Redox catalysis using Cu(I)/Cu(II) to reversibly activate the C-Cl bond.

Materials & Reagents
ComponentSpecificationRole
Prenyl Chloride >95%, DistilledRadical Precursor
CuCl 99.9%, AnhydrousCatalyst (Activator)
TPMA Tris(2-pyridylmethyl)amineHigh-activity Ligand
Ascorbic Acid Reagent GradeReducing Agent (ARGET ATRP)
Substrate e.g., Styrene, Methyl MethacrylateRadical Acceptor
Solvent Acetonitrile or DMFPolar solvent promotes charge transfer
Step-by-Step Methodology
  • Catalyst Complex Formation:

    • In a glovebox or under strictly inert atmosphere (Argon), weigh CuCl (5 mol%) and TPMA (5.5 mol%) into a Schlenk flask.

    • Dissolve in degassed Acetonitrile (

      
       relative to substrate). Stir until a homogeneous green/brown complex forms.
      
  • Substrate Addition:

    • Add the alkene substrate (1.0 equiv) and Prenyl Chloride (1.5 - 2.0 equiv). Note: Excess prenyl chloride is used to drive kinetics due to the stronger C-Cl bond.

  • Reducing Agent (Optional but Recommended):

    • Add Ascorbic Acid (10 mol%) or Tin(II) Ethylhexanoate. This allows the use of lower copper loadings (ppm level) by regenerating Cu(I) from Cu(II) (ARGET conditions).

  • Degassing (CRITICAL):

    • Perform 3 cycles of Freeze-Pump-Thaw . Oxygen acts as a radical trap (

      
      ) and will quench the reaction immediately.
      
  • Reaction:

    • Heat the sealed vessel to 60–80°C . Allylic chlorides require higher activation energy than bromides.

    • Monitor via TLC or GC-MS every 2 hours.

  • Workup:

    • Cool to room temperature. Dilute with diethyl ether.

    • Pass through a short plug of neutral alumina or silica to remove Copper salts (blue band).

    • Concentrate and purify via flash column chromatography.

Self-Validation Check:

  • Success: Appearance of a new triplet/multiplet in

    
    H NMR corresponding to the 
    
    
    
    proton in the product (typically 3.8–4.5 ppm).
  • Failure: Recovery of starting alkene means activation failed (increase Temp or switch to Protocol B). Polymerization of alkene means "deactivation" (Cl-transfer) was too slow (increase [Cu(II)] concentration).

Protocol B: Iodide-Promoted Finkelstein-Radical Addition

Application: For substrates sensitive to transition metals or when Cu-catalysis is sluggish. Mechanism: In situ conversion of Prenyl-Cl to Prenyl-I (weaker bond, BDE ~50 kcal/mol) followed by radical chain.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Prenyl Chloride (1.0 equiv)

  • Sodium Iodide (NaI) (1.2 equiv)

  • AIBN (Azobisisobutyronitrile) (10 mol%)

  • Substrate (Electron-deficient alkenes work best, e.g., acrylonitrile)

  • Solvent: Acetone or 2-Butanone (MEK)

Experimental Workflow

FinkelsteinWorkflow Step1 Step 1: Halex Mix Prenyl-Cl + NaI in Acetone Step2 Precipitation NaCl precipitates out (Driving Force) Step1->Step2 Step3 Addition Add Alkene + AIBN (One-pot) Step2->Step3 Step4 Reflux Heat to 60°C (4-12 hours) Step3->Step4 Step5 Quench Aqueous Na2S2O3 (Remove Iodine) Step4->Step5

Figure 2: One-pot Finkelstein-Radical addition workflow.

Protocol Steps
  • Halogen Exchange: Dissolve NaI (1.2 equiv) in dry Acetone (

    
    ). Add Prenyl Chloride (1.0 equiv). Stir at RT for 30 mins. A white precipitate (NaCl) will form.
    
  • Radical Initiation: Without filtering, add the alkene substrate (1.5 equiv) and AIBN (0.1 equiv).

  • Chain Reaction: Reflux the heterogeneous mixture (approx 60°C) under Nitrogen.

    • Why? The generated Prenyl-I undergoes homolysis much faster. The resulting radical adds to the alkene, and the adduct abstracts Iodine from the next Prenyl-I molecule.

  • Quench: The reaction mixture often turns dark (iodine liberation). Quench with saturated aqueous Sodium Thiosulfate (

    
    ) until the yellow/brown color disappears.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Part 3: Troubleshooting & Optimization (CPP)

ParameterIssueCorrective Action
Regioselectivity Mixture of

and

addition
Steric Control: The prenyl radical adds predominantly via the primary carbon (

). If tertiary addition is observed, increase steric bulk of the alkene substrate.
Dimerization Wurtz-type coupling (Prenyl-Prenyl)Dilution: High concentration favors bimolecular termination (dimerization). Dilute reaction to

.
Polymerization Substrate polymerizes (e.g., Styrene)Increase Deactivator: In Cu-ATRA, add 5-10%

at the start. This increases the rate of radical trapping (

), keeping the radical concentration low and preventing polymer chains.
Volatility Loss of Prenyl ChlorideSealed Tube: Prenyl chloride (bp ~105°C) can be lost in open reflux if not careful. Use a pressure tube or efficient reflux condenser.

Part 4: References

  • Kharasch, M. S., et al. "Reactions of atoms and free radicals in solution." Science, 1945. (Foundational text on ATRA).

  • Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. Link (Detailed mechanistic insight into Cu-catalyzed halide activation).

  • Pintauer, T. "Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions." Top Organomet Chem, 2009. (Specifics on catalyst ligands like TPMA).

  • Curran, D. P. "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 1988. (General radical chain logic).

  • ChemicalBook. "this compound Safety and Properties." Link (Physical property verification).

Sources

Troubleshooting & Optimization

Improving yield in 1-Chloro-2-methyl-2-butene substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Topic: 1-Chloro-2-methyl-2-butene (Prenyl Chloride)

🔬 Core Reagent Profile

Reagent: this compound Common Name: Prenyl Chloride CAS: 503-60-6 Reactivity Class: Allylic Electrophile Primary Hazard: Volatile, Lachrymator, Alkylating Agent.

The "Yield Killer" Context: Prenyl chloride is a deceptive electrophile. While it appears to be a simple primary alkyl halide, it suffers from Ambident Electrophilicity . The allylic system allows nucleophilic attack at two positions:

  • 
    -position (Direct 
    
    
    
    ):
    Yields the linear "prenyl" product (usually desired).
  • 
    -position (
    
    
    
    ):
    Yields the branched "reverse prenyl" product.

Furthermore, the leaving group (Chloride) is moderate, often requiring harsh conditions that trigger elimination (isoprene formation) or polymerization .

🎫 Ticket #001: "I'm getting a mixture of linear and branched products."

User Issue: "I am trying to attach a prenyl group to a phenol/amine, but I am seeing significant amounts of the tertiary isomer (reverse prenyl) in my NMR."

🔧 Troubleshooting Guide: Regiocontrol

The ratio of


 (linear) to 

(branched) attack is dictated by the Hard/Soft Acid-Base (HSAB) theory and steric factors.

1. Solvent Selection (The Dipole Factor)

  • Recommendation: Use Polar Aprotic solvents (DMF, DMSO, Acetone).

  • Mechanism: These solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive. A highly reactive nucleophile is less discriminating but generally favors the less hindered 
    
    
    
    -carbon (
    
    
    ).
  • Avoid: Protophilic solvents if possible, as hydrogen bonding can encumber the nucleophile, forcing it to attack the more accessible

    
    -position via an 
    
    
    
    mechanism.

2. Metal Counter-ion Effects

  • Recommendation: Use Sodium (

    
    ) or Potassium (
    
    
    
    ) salts.
  • Warning: Avoid Copper (

    
    ) salts unless you want the branched product. Copper coordinates to the alkene 
    
    
    
    -system, directing the nucleophile to the
    
    
    -position (
    
    
    ).

3. Temperature Control

  • Protocol: Conduct the addition at -15°C to 0°C, then slowly warm to room temperature.

  • Logic:

    
     is enthalpy-favored (stronger bond formed). 
    
    
    
    and Elimination are often entropy-favored or have higher activation energies. Lower temperatures kinetically select for the direct substitution.
📊 Data: Solvent Influence on Regioselectivity

Typical ratios for phenoxide alkylation:

SolventDielectric ConstantMechanism FavoredLinear : Branched Ratio
DMF 36.7

(Direct)
~95 : 5
Acetone 20.7

(Direct)
~90 : 10
THF 7.5Mixed~75 : 25
Toluene 2.4Ion Pairing /

~60 : 40

🎫 Ticket #002: "The reaction is too slow / Conversion is low."

User Issue: "After 24 hours, I still have 40% starting material. Heating it up just caused the product to turn into tar."

🔧 Troubleshooting Guide: The Finkelstein Modification

Prenyl chloride has a relatively poor leaving group (


) compared to Bromide or Iodide. Heating allylic halides often leads to decomposition. The solution is to improve the leaving group in situ.

The Protocol: In Situ Finkelstein Reaction Add a catalytic or stoichiometric amount of Sodium Iodide (NaI) to the reaction.

Step-by-Step Workflow:

  • Dissolve your nucleophile and base in Acetone or MEK (Methyl Ethyl Ketone).

  • Add 10-20 mol% Sodium Iodide (NaI).

  • Add Prenyl Chloride.

  • Mechanism: The

    
     displaces the 
    
    
    
    rapidly to form Prenyl Iodide (a far superior electrophile). The nucleophile then reacts with the Prenyl Iodide.
  • Driving Force: NaCl precipitates out of acetone, driving the equilibrium forward.

Finkelstein PrenylCl Prenyl Chloride (Slow Electrophile) PrenylI Prenyl Iodide (Fast Electrophile) PrenylCl->PrenylI Halogen Exchange (Fast) Precipitate NaCl (Solid) Precipitate PrenylCl->Precipitate Byproduct NaI NaI (Catalyst) NaI->PrenylI Product Final Product (Linear) PrenylI->Product Nucleophilic Attack (Very Fast)

Figure 1: The catalytic cycle of the Finkelstein modification. The transient formation of Prenyl Iodide accelerates the reaction rate without requiring heat.

🎫 Ticket #003: "My product decomposes during workup."

User Issue: "I isolated the oil, but after rotovap, it turned dark and acidic."

🔧 Troubleshooting Guide: Acid Sensitivity & Volatility

Allylic products are prone to acid-catalyzed hydrolysis and rearrangement . The reaction generates chloride ions, which can form HCl if moisture is present.

1. The Buffer Rule

  • Protocol: Never concentrate the reaction mixture to dryness without a buffer.

  • Action: Add

    
     or a few drops of Triethylamine (
    
    
    
    ) to the organic phase before evaporation. This neutralizes trace HCl that forms from the hydrolysis of unreacted prenyl chloride.

2. Volatility Management

  • Fact: Prenyl chloride boils at ~110°C, but forms azeotropes.

  • Action: Do not use high vacuum (< 5 mbar) if your product molecular weight is low (< 200 g/mol ), or you will lose your product along with the solvent.

🔬 Mechanistic Pathway Map

Understanding the competition between pathways is critical for yield optimization.

Pathways cluster_SN2 Pathway A: Direct Substitution (Favored) cluster_SN2Prime Pathway B: Allylic Shift (Impurity) cluster_Elim Pathway C: Elimination Start Prenyl Chloride (this compound) SN2_TS Transition State (Alpha Attack) Start->SN2_TS Polar Aprotic Solvent Low Temp Unencumbered Nu SN2P_TS Transition State (Gamma Attack) Start->SN2P_TS Cu(I) Catalyst Steric Hindrance Isoprene Isoprene (Volatile) Start->Isoprene Strong Bulky Base High Heat Linear Linear Product (Prenyl-Nu) SN2_TS->Linear Branched Branched Product (Reverse Prenyl) SN2P_TS->Branched

Figure 2: Reaction pathways for Prenyl Chloride. Green path represents the target for standard substitution. Red path is the common impurity caused by allylic rearrangement.

📚 References

  • Regioselectivity in Allylic Substitution:

    • Title: Copper-Catalyzed Regioselective Allylic Substitution Reactions with Indium Organometallics[1]

    • Source: The Journal of Organic Chemistry (ACS)

    • URL:[Link]

  • Finkelstein Reaction Mechanism:

    • Title: Finkelstein Reaction: Definition, Mechanism, Uses

    • Source: Vedantu / Standard Organic Texts

    • URL:[Link]

  • Competition between SN2 and SN2':

    • Title: SN2 versus SN2′ Competition[2]

    • Source: National Institutes of Health (PMC)

    • URL:[Link]

  • General Nucleophilic Substitution Principles:

    • Title: Nucleophilic Substitution (SN1, SN2)[3][4]

    • Source: Organic Chemistry Portal

    • URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic reactions involving 1-chloro-2-methyl-2-butene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the regiochemical outcomes of their experiments with this versatile substrate. As a primary allylic halide, this compound stands at a crossroads of multiple competing reaction pathways, making precise control of experimental conditions paramount.

This document moves beyond simple protocols to explain the underlying mechanistic principles—the "why" behind a specific choice of solvent, base, or temperature. By understanding these principles, you can troubleshoot unexpected results and rationally design experiments to achieve your desired synthetic target.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of two different substitution products. What is happening and why?

A: This is a classic issue when working with allylic halides like this compound. You are observing the result of a competition between the SN2 mechanism and the SN1 mechanism.

  • SN2 Pathway: As a primary halide, the substrate is susceptible to a direct, bimolecular (SN2) attack by a nucleophile at the carbon bearing the chlorine (C1). This yields the direct substitution product, 1-substituted-2-methyl-2-butene . This pathway is favored by strong, non-basic nucleophiles in polar aprotic solvents.[1][2]

  • SN1 Pathway: The substrate can also undergo a unimolecular (SN1) reaction where the chloride ion first departs, forming a resonance-stabilized allylic carbocation. This cation has two electrophilic sites (C1 and C3). Nucleophilic attack can occur at either site, leading to a mixture of the direct substitution product and a rearranged, more highly substituted product, 3-substituted-2-methyl-2-butene .[2][3] This pathway is favored by weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.[2][4]

The formation of two products indicates that your reaction conditions are likely promoting the SN1 pathway or are in a regime where both mechanisms are active.

SN1_Mechanism sub This compound cat Allylic Carbocation (Resonance Stabilized) sub->cat -Cl⁻ (Slow, RDS) prod1 Product 1 (Direct Substitution) cat->prod1 Nu⁻ attack at C1 prod2 Product 2 (Rearranged Substitution) cat->prod2 Nu⁻ attack at C3

Caption: SN1 pathway leading to two possible substitution products.

Q2: How can I exclusively synthesize the non-rearranged product, 1-substituted-2-methyl-2-butene?

A: To achieve this, you must create conditions that overwhelmingly favor the SN2 mechanism while suppressing the SN1 pathway. The key is to prevent the formation of the carbocation intermediate.

Key Factors for SN2 Dominance:

  • Nucleophile: Use a strong, non-basic nucleophile. Good examples include I⁻, Br⁻, CN⁻, N₃⁻, or RS⁻.[5] These have a high affinity for the electrophilic carbon and will react quickly in a concerted step.

  • Solvent: Employ a polar aprotic solvent such as acetone, acetonitrile, or DMSO. These solvents solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself, leaving it "naked" and highly reactive.[6][7] They are also poor at stabilizing carbocations, thus disfavoring the SN1 route.[4]

  • Concentration: Maintain a high concentration of the nucleophile to ensure the bimolecular SN2 reaction rate is maximized.

  • Temperature: Keep the temperature moderate. High temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway and can also begin to favor elimination reactions.[8]

See Protocol 1 for a detailed experimental workflow.

Q3: I want to synthesize the rearranged, tertiary product (3-substituted-2-methyl-2-butene). How can I favor this outcome?

A: To favor the rearranged product, you must promote the SN1 mechanism and create conditions where the nucleophile preferentially attacks the more substituted and more electrophilic carbon (C3) of the allylic carbocation.

Key Factors for SN1 Dominance:

  • Nucleophile/Solvent: Use a weak nucleophile that is also the solvent (a solvolysis reaction). Polar protic solvents like water, ethanol, or methanol are ideal.[2][9] These solvents are excellent at stabilizing the carbocation intermediate through hydrogen bonding and are poor nucleophiles, giving the substrate time to ionize.[4][6]

  • Leaving Group: A good leaving group is essential. Chloride is adequate, but for more challenging substrates, converting an analogous alcohol to a tosylate would be even better.[9]

  • Temperature: Gentle heating can facilitate the initial ionization step (RDS) without excessively promoting the competing E1 elimination pathway.

Under these conditions, the reaction proceeds through the allylic carbocation. The positive charge is shared between C1 and C3, but the tertiary carbon (C3) bears more of the positive character and is the thermodynamic sink for nucleophilic attack, leading to the more stable, more substituted product.

Q4: My goal is to synthesize the conjugated diene, 2-methyl-1,3-butadiene. How do I favor elimination over substitution?

A: To synthesize the diene, you must favor the E2 (bimolecular elimination) pathway. This requires a strong base to abstract a proton in a concerted step with the departure of the chloride leaving group. The key challenge is that strong bases are often also strong nucleophiles, leading to a competition with the SN2 reaction.

Key Factors for E2 Dominance:

  • Base: The most critical factor is the choice of base. Use a strong, sterically hindered (bulky) base .[10][11] Potassium tert-butoxide (t-BuOK) is the classic example.[12][13] Its large size makes it a poor nucleophile, as it cannot easily approach the sterically shielded α-carbon for an SN2 attack. However, it can readily abstract a less hindered proton from one of the methyl groups to initiate elimination.[13][14][15]

  • Solvent: Use a solvent that is compatible with the strong base, often the conjugate acid of the base itself (e.g., tert-butanol for t-BuOK). A less polar solvent can also favor elimination over substitution.[4]

  • Temperature: Higher temperatures strongly favor elimination over substitution.[8] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is magnified at higher temperatures in the Gibbs free energy equation (ΔG = ΔH - TΔS).

This reaction follows Zaitsev's rule , where the more substituted (and in this case, conjugated and more stable) alkene is the major product.[16][17]

E2_vs_SN2 sub This compound + Strong Base e2_path Bulky Base (e.g., t-BuOK) High Temp sn2_path Non-Bulky Base (e.g., EtO⁻) Low Temp e2_prod E2 Product (Diene) e2_path->e2_prod sn2_prod SN2 Product (Ether/etc.) sn2_path->sn2_prod

Caption: Decision workflow for favoring E2 vs. SN2 reactions.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Selective Synthesis of 1-cyano-2-methyl-2-butene (SN2 Pathway)

This protocol is designed to maximize the yield of the direct substitution product by favoring the SN2 mechanism.

Objective: Achieve >95% selectivity for the non-rearranged nitrile product.

ParameterConditionRationale
Substrate This compoundPrimary allylic halide.
Nucleophile Sodium Cyanide (NaCN)Strong, non-basic nucleophile.[5]
Solvent Dimethyl Sulfoxide (DMSO)Polar aprotic; enhances nucleophilicity.[4][6]
Temperature 25-40 °CPromotes reaction without inducing SN1/E2 pathways.
Concentration 1.2 equivalents of NaCNEnsures a high rate for the bimolecular reaction.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq).

  • Add anhydrous DMSO via syringe, ensuring the NaCN is fully dissolved.

  • Cool the solution to room temperature (25 °C).

  • Slowly add this compound (1.0 eq) dropwise over 15 minutes, monitoring the temperature to ensure it does not exceed 40 °C.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography if necessary.

Protocol 2: Selective Synthesis of 2-methyl-1,3-butadiene (E2 Pathway)

This protocol is designed to maximize the yield of the conjugated diene by favoring the E2 mechanism.

Objective: Achieve >90% selectivity for the elimination product.

ParameterConditionRationale
Substrate This compoundPrimary allylic halide.
Base Potassium tert-butoxide (t-BuOK)Strong, sterically hindered, non-nucleophilic base.[10][13]
Solvent tert-ButanolConjugate acid of the base; minimizes side reactions.
Temperature 80 °C (Reflux)High temperature strongly favors elimination.[8]
Concentration 1.5 equivalents of t-BuOKDrives the bimolecular elimination to completion.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.5 eq).

  • Add anhydrous tert-butanol via cannula, and stir to dissolve the base.

  • Heat the solution to a gentle reflux (approx. 80 °C).

  • Slowly add this compound (1.0 eq) dropwise over 30 minutes.

  • Maintain the reflux for 2-3 hours, monitoring the reaction by GC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature.

  • Carefully add water to quench the reaction and dissolve the potassium salts.

  • Transfer the mixture to a separatory funnel. The product is volatile, so extractions should be performed efficiently.

  • Extract with pentane (a low-boiling solvent) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • The product is highly volatile. It can be isolated by careful distillation or used directly in a subsequent step.

Summary of Controlling Factors

GoalMechanismSubstrate TypeNucleophile / BaseSolventTemperature
Direct Substitution SN2 Primary AllylicStrong, non-basic (e.g., CN⁻, I⁻)Polar Aprotic (DMSO, Acetone)Low / Moderate
Rearranged Substitution SN1 Primary AllylicWeak (e.g., H₂O, EtOH)Polar Protic (H₂O, EtOH)Low / Moderate
Diene Formation E2 Primary AllylicStrong, Bulky (e.g., t-BuOK)Less Polar / Aprotic (t-BuOH)High

References

Sources

Purification methods for 1-Chloro-2-methyl-2-butene via distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allylic Chloride Purification

Subject: Troubleshooting & Optimization Guide for 1-Chloro-2-methyl-2-butene (CAS: 13417-43-1)

Welcome to the Advanced Separations Support Portal. This guide addresses the specific challenges of purifying This compound (also known as tiglyl chloride analog or gamma,gamma-dimethylallyl chloride).

Executive Summary for Researchers: Purifying this compound is not a standard distillation; it is a race against acid-catalyzed isomerization . This molecule is an allylic chloride.[1][2] Unlike simple alkyl halides, it is prone to an allylic shift (rearrangement) to its tertiary isomer, 3-chloro-2-methyl-1-butene , and rapid polymerization.

The Golden Rule: Acidity is the enemy. Thermal history is the catalyst.

Part 1: The Critical Pre-Requisites (Do Not Skip)

Before you even touch the vacuum pump, you must stabilize the feedstock. Distilling crude, acidic material will result in a dark, viscous pot residue and low yields.

The "Acid-Loop" Mechanism

Understanding the failure mode is essential for prevention.

  • Trace HCl (from synthesis or hydrolysis) protonates the double bond.

  • This catalyzes the migration of the chloride, creating the tertiary isomer.

  • Both isomers can polymerize, releasing more HCl.

  • Result: An autocatalytic runaway reaction (darkening/tarring).

Pre-Distillation Stabilization Protocol
StepActionTechnical Rationale
1. Wash Wash crude organic phase with cold 5% NaHCO₃ (aq) .Neutralizes free HCl immediately.
2. Dry Dry over Anhydrous K₂CO₃ or MgSO₄ .Avoid CaCl₂ (can be slightly acidic/Lewis acid). K₂CO₃ acts as a secondary acid scavenger.
3. Pot Additive Add 0.5% w/w solid Na₂CO₃ or CaCO₃ directly to the distillation flask.Acts as an in-situ buffer to neutralize any HCl generated thermally during distillation.
4. Inhibitor Add 100-500 ppm BHT (Butylated hydroxytoluene).Prevents radical polymerization (optional but recommended for high-temperature distillations).

Part 2: Distillation Setup & Parameters

Warning: Do not attempt atmospheric distillation. The boiling point (~109°C) is too high; thermal degradation will occur before the product distills cleanly.

Recommended Configuration
  • Method: Vacuum Distillation.

  • Pressure Target: 15 – 25 mmHg (Torr).

  • Boiling Point Target: 45°C – 55°C (at reduced pressure).

  • Column Type: Vigreux Column (10-20 cm).

    • Why? Packed columns (Raschig rings/beads) have high pressure drops and high "hold-up." You want the compound to spend the minimum amount of time in the heated zone. A Vigreux offers sufficient theoretical plates to separate the isomers without "cooking" the product.

Visualizing the Workflow

DistillationWorkflow Raw Crude Mixture (Contains HCl) Wash NaHCO3 Wash (Neutralization) Raw->Wash Remove Acid Dry Dry w/ K2CO3 (Remove Water) Wash->Dry Organic Layer Pot Distillation Pot (+ Solid CaCO3) Dry->Pot Filtered Liq Vac Vacuum Distillation (15-25 mmHg) Pot->Vac Heat Prod Pure This compound Vac->Prod Collect Fraction

Figure 1: The Stabilized Distillation Workflow. Note the emphasis on acid removal prior to heating.

Part 3: Troubleshooting & FAQs

Q1: My distillate is turning pink or dark red after a few hours. Why?

  • Diagnosis: This is the classic sign of acid-catalyzed polymerization .

  • The Fix: You likely distilled over a trace of HCl.

    • Redistill immediately.

    • Ensure you have solid Calcium Carbonate (CaCO₃) or Sodium Carbonate in the receiving flask (trace amounts) if you plan to store it, or store over silver wool (expensive but effective).

    • Store in a brown bottle at -20°C.

Q2: I see two peaks in my GC. I can't separate them.

  • Diagnosis: You are seeing the equilibrium between the primary (this compound) and tertiary (3-chloro-2-methyl-1-butene) isomers.

  • The Science:

    • 1-chloro isomer (Trisubstituted alkene): Thermodynamically more stable. Higher Boiling Point.

    • 3-chloro isomer (Disubstituted alkene): Kinetically favored in some syntheses. Lower Boiling Point (~10°C lower).

  • The Fix: Use a slightly higher reflux ratio (3:1). Collect the "fore-run" aggressively. The first fraction will be rich in the tertiary (3-chloro) isomer. The main fraction will be your desired 1-chloro product.

Q3: The vacuum pressure is fluctuating wildly during distillation.

  • Diagnosis: Decomposition is generating gas (HCl or isoprene).

  • The Fix:

    • Stop heating.

    • Check the pot temperature. If it is >70°C, your vacuum is too weak.

    • Add more base (CaCO₃) to the pot to quench the HCl evolution.

    • Check your cold trap; if it's blocked with frozen volatiles, the pump efficiency drops, raising the temperature and causing more degradation.

Q4: Can I use Silica Gel chromatography instead?

  • Answer: NO. Silica gel is slightly acidic. It will cause rapid hydrolysis and isomerization of allylic chlorides. If you must use chromatography, use Neutral Alumina (Activity II-III) , but distillation is far superior for this compound.

Part 4: Isomerization & Degradation Logic

It is vital to understand that this molecule is "alive" in the presence of protons. The diagram below illustrates the equilibrium you are fighting against.

Isomerization Primary This compound (Desired Product) BP: ~109°C Carbocation Allylic Carbocation Intermediate Primary->Carbocation + H+ (Acid Catalyst) Tertiary 3-Chloro-2-methyl-1-butene (Isomeric Impurity) BP: ~98°C Tertiary->Carbocation + H+ Carbocation->Primary Thermodynamic Control Carbocation->Tertiary Kinetic Control Polymer Polymer/Tars (Dark Residue) Carbocation->Polymer Irreversible

Figure 2: The Allylic Shift Mechanism. Acid (H+) allows the molecule to pass through the carbocation intermediate, leading to the unwanted tertiary isomer or polymerization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • NIST Chemistry WebBook. 2-Butene, 1-chloro-2-methyl- Thermochemical Data.

  • DeWolfe, R. H., & Young, W. G. "Substitution and Rearrangement Reactions of Allylic Compounds." Chemical Reviews, 56(4), 753–901, 1956.
  • PubChem Compound Summary. this compound. National Library of Medicine.

Sources

Troubleshooting Grignard formation with 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard formation with 1-Chloro-2-methyl-2-butene (Prenyl Chloride) Ticket ID: PRENYL-GRIG-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Allylic Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because this compound (prenyl chloride) is behaving erratically.[1]

The Core Problem: You are dealing with the "Allylic Paradox."

  • Low Reactivity (Initiation): As a chloride, the C-Cl bond is stronger than corresponding bromides, making initial insertion into the Magnesium lattice difficult (passivation).

  • Hyper-Reactivity (Propagation): Once formed, the allylic Grignard is exceptionally nucleophilic.[1] It reacts faster with its own precursor (the unreacted chloride) than the magnesium does. This leads to massive Wurtz coupling (dimerization) rather than Grignard formation.[1]

This guide provides the protocols to navigate this kinetic minefield.

Module 1: Initiation Failures ("It won't start")

Symptom: You've added magnesium and solvent, added a portion of the halide, and nothing happens. No exotherm, no turbidity.[1]

The Mechanism of Failure

Magnesium turnings are coated in MgO.[2][3] Alkyl chlorides lack the oxidizing power to penetrate this layer effectively compared to bromides/iodides. If you heat it too aggressively to force initiation, you risk a "runaway" event where the entire solution polymerizes or dimerizes instantly upon activation.

Troubleshooting Protocol: The "Iodine Flash" Method

Do not use 1,2-dibromoethane (DBE) alone; it often cleans the surface but leaves the chloride unreactive at low temps.

Step-by-Step Fix:

  • The Dry Down: Flame-dry your glassware under Argon.[1] Moisture is the enemy of initiation.

  • The Activator: Add Magnesium turnings (1.2 equiv) and cover with minimal anhydrous THF (just enough to wet the metal).

  • The Etch: Add a single crystal of Iodine (

    
    ) .[4]
    
  • The Heat: Heat gently with a heat gun until the iodine vapor turns the solvent brown, then fades to colorless. This indicates the Mg surface is etched (

    
    ).
    
  • The Seeding: Add pure prenyl chloride (approx. 5% of total volume) neat (undiluted) directly onto the activated metal.

  • Observation: Watch for immediate turbidity (gray cloudiness) and a temperature spike.[1] Once this occurs, immediately dilute with THF and cool the reaction (see Module 2).

Module 2: The Yield Killer (Wurtz Coupling)

Symptom: The reaction turned into a thick sludge, or yield is <30%. GC-MS shows a major peak for 2,7-dimethylocta-2,6-diene (the dimer).[1]

The Mechanism: Kinetic Competition

The rate of coupling (


) often exceeds the rate of formation (

).

[1]
Visualizing the Trap

G cluster_0 Reaction Vessel Mg Mg Surface RMg Prenyl-MgCl (Grignard) Mg->RMg Formation RCl Prenyl Chloride (R-Cl) RCl->Mg Slow Initiation Dimer Wurtz Dimer (Sludge) RCl->Dimer RMg->Dimer Fast Reaction with Excess R-Cl caption Fig 1. The Kinetic Trap: High concentration of R-Cl leads to dimerization.

The Solution: Cryogenic High-Dilution

To favor formation, you must keep the concentration of unreacted


 near zero.

Protocol:

  • Temperature: Cool the initiated mixture to -15°C to -20°C . (Unlike alkyl Grignards, allylics form readily at low temps once initiated).[1]

  • Dilution: Dissolve the remaining prenyl chloride in THF (1:10 ratio).

  • Addition: Add the halide solution dropwise over 2-3 hours.

    • Critical Check: If the solution clears up, you are adding too fast (the Mg isn't keeping up). It should remain dark gray/black.[1]

Module 3: Regioselectivity (The "Wrong Product" Problem)

Symptom: You reacted the Grignard with an electrophile (e.g., an aldehyde), but the alkyl group attached at the tertiary carbon (reverse-prenyl) instead of the primary carbon (prenyl).

The Mechanism: Metallotropic Equilibrium

Prenylmagnesium chloride exists in a rapid equilibrium between two forms.



When reacting with electrophiles (like aldehydes/ketones), the reaction usually proceeds through a cyclic six-membered transition state (Zimmerman-Traxler model), which favors addition at the more substituted


-position (reverse-prenylation).[1]
Visualizing the Equilibrium

G Prenyl Prenyl-MgCl (Primary) Reverse Reverse-Prenyl-MgCl (Tertiary) Prenyl->Reverse Metallotropic Shift ProductA Linear Product (Less Common) Prenyl->ProductA Steric Control ProductB Branched Product (Major via Cyclic TS) Reverse->ProductB Reaction via Cyclic TS Electrophile Electrophile (E+) Electrophile->Prenyl Electrophile->Reverse caption Fig 2. Regioselectivity is driven by the metallotropic equilibrium and transition state geometry.

Control Strategies Table
Desired IsomerStrategyMechanism
Branched (Reverse-Prenyl)Standard ConditionsCyclic transition state naturally favors

-attack on carbonyls.[1]
Linear (Prenyl)Add CuCN or ZnCl₂ Transmetallation to Cu/Zn disrupts the cyclic transition state, favoring

-like

-attack.[1]
Linear (Prenyl)Steric BulkUse extremely bulky electrophiles that physically block the tertiary position.

Module 4: Titration (Validation)

Symptom: You don't know the concentration of your active reagent. Standard acid/base titration is inaccurate because it counts basic impurities (hydroxides/alkoxides).[1]

Protocol: The Knochel Method (LiCl/Iodine)

Reference: Knochel, P. et al. Synthesis 2006.

  • Reagent: Accurately weigh approx. 128 mg of iodine (

    
    ) into a dry flask.
    
  • Solvent: Dissolve in 5 mL of 0.5 M LiCl in THF.

  • Titration: Add your Grignard solution dropwise via syringe at 0°C.

  • Endpoint: The solution transitions from Dark Brown

    
     Colorless .
    
    • Note: The LiCl accelerates the halogen-metal exchange, making the endpoint sharp.

Calculation:



FAQ: The Barbier Alternative

Q: My Grignard decomposes before I can use it. What now? A: Switch to Barbier Conditions . Instead of pre-forming the Grignard, mix the Magnesium, the Electrophile, and the Prenyl Chloride together in one pot.

  • Why? The Grignard is captured by the electrophile milliseconds after it forms, giving it no time to dimerize or isomerize.

  • Method: Suspend Mg in THF + Electrophile. Add Prenyl Chloride slowly.[1] Sonicate if possible.[1]

References

  • Benkeser, R. A. ; et al. "Factors Influencing the Ratio of Isomers Produced in the Reaction of Allylic Grignard Reagents." Journal of the American Chemical Society, 1958 .

  • Knochel, P. ; et al.[1] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][5] Synthesis, 2006 .[1]

  • Silverman, G. S. ; Rakita, P. E.[1] Handbook of Grignard Reagents. CRC Press, 1996 .[1] (Authoritative text on Wurtz coupling prevention).

  • Seyferth, D. "The Grignard Reagents."[1] Organometallics, 2009 .[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-Chloro-2-methyl-2-butene and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for this purpose, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-chloro-2-methyl-2-butene, a valuable synthetic intermediate. We will explore the causal factors behind its unique spectral features and draw objective comparisons with its isomeric allylic halides, trans-1-chloro-2-butene and 3-chloro-2-methyl-1-propene, supported by experimental and predicted data.

The Foundational Principles of ¹H NMR in Allylic Halide Analysis

The chemical environment of each proton in a molecule dictates its resonance frequency in a ¹H NMR spectrum, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). Protons in different electronic environments will have distinct chemical shifts. Furthermore, the interaction between the magnetic spins of neighboring, non-equivalent protons leads to the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets, quartets), a phenomenon called spin-spin coupling. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

In the context of allylic halides, the electronegativity of the halogen atom and the presence of the carbon-carbon double bond are the primary factors influencing the ¹H NMR spectrum. The halogen atom deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The π-electrons of the double bond also create a magnetic field that can either shield or deshield nearby protons, depending on their spatial relationship to the double bond.

¹H NMR Characterization of this compound

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following analysis is based on predicted ¹H NMR data. These predictions provide a robust framework for understanding the expected spectral features of this molecule.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₂Cl)~4.05Doublet (d)~8.0
H-3 (CH)~5.50Triplet of Quartets (tq)J(H-3, H-1) ≈ 8.0, J(H-3, H-4) ≈ 7.0
H-4 (CH₃)~1.70Doublet (d)~7.0
CH₃ (on C-2)~1.75Singlet (s)-

Rationale for Predicted Assignments:

  • H-1 (CH₂Cl): These protons are directly attached to a carbon bearing an electronegative chlorine atom, leading to a significant downfield shift to approximately 4.05 ppm. They are adjacent to the vinyl proton (H-3) and are therefore split into a doublet.

  • H-3 (CH): This vinylic proton is deshielded by the double bond and appears at a predicted chemical shift of around 5.50 ppm. It is coupled to the two H-1 protons (triplet) and the three H-4 protons (quartet), resulting in a complex triplet of quartets multiplicity.

  • H-4 (CH₃): These methyl protons are on a carbon adjacent to the double bond and are coupled to the vinylic H-3 proton, resulting in a doublet at approximately 1.70 ppm.

  • CH₃ (on C-2): This methyl group is attached to the quaternary vinylic carbon (C-2) and has no adjacent protons to couple with, thus it is expected to appear as a singlet at around 1.75 ppm.

Comparative Analysis with Isomeric Allylic Halides

To provide a comprehensive understanding, we will now compare the ¹H NMR spectral features of this compound with its isomers, trans-1-chloro-2-butene and 3-chloro-2-methyl-1-propene.

trans-1-Chloro-2-butene

This isomer differs by the absence of the methyl group at the C-2 position.

Experimental ¹H NMR Data for trans-1-chloro-2-butene (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₂Cl)4.01Doublet (d)6.5
H-2 (=CH)5.65-5.85Multiplet (m)-
H-3 (=CH)5.65-5.85Multiplet (m)-
H-4 (CH₃)1.73Doublet (d)6.0

Comparison Insights:

The chemical shift of the CH₂Cl protons in trans-1-chloro-2-butene is very similar to the predicted value for this compound, highlighting the consistent deshielding effect of the chlorine atom in this position. The vinylic protons in trans-1-chloro-2-butene appear as a complex multiplet due to coupling with each other and with the adjacent protons. The methyl protons appear as a doublet, similar to the H-4 protons in this compound.

3-Chloro-2-methyl-1-propene

In this isomer, the positions of the chlorine atom and the double bond are altered.

Experimental ¹H NMR Data for 3-Chloro-2-methyl-1-propene (in CDCl₃)

ProtonsChemical Shift (δ, ppm)Multiplicity
H-1 (=CH₂)5.05Singlet (s)
H-3 (CH₂Cl)4.02Singlet (s)
CH₃ 1.80Singlet (s)

Comparison Insights:

The most striking difference is the presence of three singlets in the spectrum of 3-chloro-2-methyl-1-propene. The two vinylic protons (H-1) are equivalent and have no adjacent protons, hence they appear as a singlet. Similarly, the CH₂Cl protons (H-3) are adjacent to a quaternary carbon and thus also appear as a singlet. The methyl protons are also a singlet. This simple spectrum is in stark contrast to the more complex, coupled spectra of the other two isomers.

Visualizing Molecular Structures and Proton Environments

The following diagrams, generated using Graphviz, illustrate the structures of the three allylic halides and label the different proton environments.

Figure 1: Structure of this compound with proton labels.

Figure 2: Structure of trans-1-Chloro-2-butene with proton labels.

Figure 3: Structure of 3-Chloro-2-methyl-1-propene with proton labels.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of an allylic halide like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. The inclusion of TMS provides a reference signal at 0 ppm.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This process optimizes the homogeneity of the magnetic field, which is essential for high resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for this type of compound).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the free induction decay (FID).

    • Set a suitable relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons in each environment.

    • Analyze the multiplicities and measure the coupling constants for each signal.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate analyze Analyze Spectrum integrate->analyze

Figure 4: Experimental workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR characterization of this compound, when compared with its isomers, provides a clear illustration of how subtle changes in molecular structure lead to distinct and predictable differences in their spectra. The deshielding effects of the chlorine atom and the double bond, combined with the principles of spin-spin coupling, allow for the unambiguous identification of each isomer. This guide underscores the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in organic chemistry and drug development, where a deep understanding of molecular architecture is paramount.

References

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem , National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to GC-MS Analysis and Fragmentation of 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 1-Chloro-2-methyl-2-butene using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore its electron ionization (EI) fragmentation patterns and compare its mass spectral characteristics with those of its structural isomer, 3-Chloro-3-methyl-1-butene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing GC-MS for the identification and characterization of halogenated organic compounds.

Introduction

This compound (C₅H₉Cl) is a halogenated alkene of interest in various chemical syntheses.[1][2][3][4] Accurate identification and differentiation from its isomers are crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation through fragmentation analysis.[5][6] This guide will delve into the nuances of its GC-MS analysis, providing both theoretical understanding and practical experimental protocols.

Experimental Protocol: GC-MS Analysis of Halogenated Volatile Organic Compounds

The following protocol is a robust method for the analysis of this compound and related volatile organic compounds (VOCs). The choices within this protocol are grounded in established practices for analyzing halogenated hydrocarbons to ensure high sensitivity and reproducibility.[7][8][9]

Sample Preparation
  • Standard Preparation: Prepare a 100 ppm stock solution of this compound in methanol. From this, create a series of working standards (e.g., 1, 5, 10, 20 ppm) by serial dilution in a suitable solvent like dichloromethane. The use of a volatile solvent is critical for compatibility with GC injection.

  • Sample Matrix: For environmental or biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate and concentrate the analyte. Headspace analysis is a viable alternative for aqueous samples.[7][8]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • Column: A non-polar column, such as an Agilent DB-1-MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of volatile non-polar compounds.

  • Injection: 1 µL of the sample is injected in splitless mode to maximize the transfer of the analyte to the column, which is crucial for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes. This initial hold allows for the focusing of volatile analytes at the head of the column.

    • Ramp: Increase to 150°C at a rate of 10°C/min. This rate provides a good balance between separation efficiency and analysis time.

    • Hold: Maintain 150°C for 5 minutes to ensure elution of all components.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns and allows for comparison with established mass spectral libraries like NIST.

    • Scan Range: m/z 35-200. This range is selected to cover the molecular ion and all expected fragments of this compound and its isomers.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fragmentation Analysis of this compound

Under electron ionization, this compound undergoes fragmentation, creating a unique mass spectrum that serves as its chemical fingerprint. The molecular formula is C₅H₉Cl, with a molecular weight of approximately 104.58 g/mol .[1][2][10] Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units.[11][12]

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 104 and an isotopic peak at m/z 106. The base peak, the most intense peak in the spectrum, is observed at m/z 69. This corresponds to the loss of a chlorine radical.

Proposed Fragmentation Pathway

fragmentation C5H9Cl+ (m/z 104/106) C5H9Cl+ (m/z 104/106) C5H9+ (m/z 69) C5H9+ (m/z 69) C5H9Cl+ (m/z 104/106)->C5H9+ (m/z 69) - Cl• Cl• Cl•

Caption: Fragmentation of this compound.

Comparative Analysis: this compound vs. 3-Chloro-3-methyl-1-butene

To illustrate the power of GC-MS in distinguishing between isomers, we will compare the mass spectrum of this compound with that of 3-Chloro-3-methyl-1-butene. While both share the same molecular formula and thus the same molecular weight, their fragmentation patterns differ significantly due to the different positions of the double bond and the chlorine atom. This difference in structure leads to the formation of different carbocations upon fragmentation, with varying stabilities that dictate the observed mass spectrum.

m/z Proposed Fragment This compound 3-Chloro-3-methyl-1-butene Rationale for Differences
104/106 [M]⁺PresentPresentMolecular ion peaks are present for both isomers.
69 [C₅H₉]⁺Base Peak Minor PeakLoss of Cl• from this compound forms a stable tertiary allylic carbocation. For 3-Chloro-3-methyl-1-butene, this loss would result in a less stable primary vinyl carbocation.
89/91 [M-CH₃]⁺Minor PeakBase Peak Loss of a methyl group from 3-Chloro-3-methyl-1-butene results in a resonance-stabilized secondary carbocation. This fragmentation is less favorable for this compound.
53 [C₄H₅]⁺PresentPresentFurther fragmentation of the C₅H₉⁺ ion.

Conclusion

The GC-MS analysis of this compound provides a clear and reproducible method for its identification and quantification. The fragmentation pattern, particularly the base peak at m/z 69 resulting from the loss of a chlorine radical, is a key diagnostic feature. When compared with its isomer, 3-Chloro-3-methyl-1-butene, the distinct differences in their mass spectra, driven by the relative stabilities of the resulting carbocation fragments, allow for unambiguous differentiation. This guide provides the necessary experimental framework and theoretical understanding for researchers to confidently analyze these and other related halogenated volatile compounds.

References

  • This compound, cis - the NIST WebBook. (n.d.). Retrieved February 21, 2026, from [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2012, February 28). Retrieved February 21, 2026, from [Link]

  • (2E)-1-chloro-2-methylbut-2-ene - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • cis-1-Chloro-2-methyl-2-butene | C5H9Cl | CID 12497375 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-Butene, 1-chloro-2-methyl- - the NIST WebBook. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-Butene, 1-chloro-2-methyl- - the NIST WebBook. (n.d.). Retrieved February 21, 2026, from [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments - USGS Publications Warehouse. (n.d.). Retrieved February 21, 2026, from [Link]

  • C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 21, 2026, from [Link]

  • Draw electron pushing mechanisms that account for the observation .. - Filo. (2025, March 7). Retrieved February 21, 2026, from [Link]

  • 1-Chloro-2-methylbut-2-ene | C5H9Cl | CID 25964 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • ANALYSIS OF VOLATILE ORGANIC COMPOUNDS IN ENVIRONMENTAL WATERS USING THE AGILENT 7697A HEADSPACE AND 7890B/5977A GC/MS. (n.d.). Retrieved February 21, 2026, from [Link]

  • Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Comparative Guide to Leaving Group Efficiency: 1-Chloro- vs. 1-Bromo-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and reagents is paramount to the success of a synthetic route. The efficiency of a nucleophilic substitution or elimination reaction is critically dependent on the nature of the leaving group. This guide provides an in-depth comparison of the leaving group efficiency of chloride and bromide in the context of the allylic halide, 2-methyl-2-butene, specifically comparing 1-chloro-2-methyl-2-butene and 1-bromo-2-methyl-2-butene.

Theoretical Framework: What Defines a Good Leaving Group?

A good leaving group is a species that can stabilize the negative charge it takes with it upon heterolytic bond cleavage.[1] Several key factors determine the efficacy of a leaving group:

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge.[2][3] Consequently, the conjugate bases of strong acids are excellent leaving groups.[1][4]

  • Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This increased polarizability allows for better stabilization of the developing negative charge in the transition state.[5]

  • Bond Strength: A weaker bond to the leaving group is more easily broken, leading to a faster reaction rate.

  • Solvation: The ability of the solvent to stabilize the departing leaving group is crucial. Polar protic solvents, for instance, are effective at solvating and stabilizing anionic leaving groups through hydrogen bonding.

When comparing chloride and bromide, bromide is generally the better leaving group. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a weaker and more stable base than the chloride ion (Cl⁻).[6] Additionally, bromine is larger and more polarizable than chlorine, which further enhances its ability to stabilize a negative charge.[5] The carbon-bromine bond is also weaker than the carbon-chlorine bond, contributing to a lower activation energy for its departure.[7]

The Allylic System: A Special Case

The substrates , 1-chloro- and 1-bromo-2-methyl-2-butene, are primary allylic halides. Allylic halides are particularly interesting because they can undergo both S_N1 and S_N2 reactions.[8][9][10] The choice of mechanism is influenced by the nucleophile, solvent, and the specific structure of the halide.[8][10]

  • S_N1 Pathway: This mechanism proceeds through a carbocation intermediate. Allylic carbocations are resonance-stabilized, making the S_N1 pathway more favorable than for corresponding saturated alkyl halides.[11][12]

  • S_N2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. Allylic halides react much faster than their saturated analogs in S_N2 reactions.[13] This is attributed to both steric factors and the electronic effect of the adjacent double bond, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[13]

Regardless of the operative mechanism, the efficiency of the leaving group remains a critical factor in determining the overall reaction rate.

Experimental Data and Reactivity Comparison

This trend is consistently observed in various organic reactions. For example, alkyl bromides are known to react faster than alkyl chlorides in nucleophilic substitution reactions.[5] This is a direct consequence of bromide being a better leaving group.

Data Summary Table
PropertyChloride (Cl⁻)Bromide (Br⁻)Reference
Conjugate Acid pKa ~ -7 (HCl)~ -9 (HBr)[4]
Ionic Radius (pm) 181196General Chemistry Textbooks
C-X Bond Energy (kJ/mol) ~339 (C-Cl)~285 (C-Br)[7]
Relative Reactivity LowerHigher[5][14]

The lower C-Br bond energy and the greater stability of the bromide ion (as indicated by the lower pKa of its conjugate acid) both point towards 1-bromo-2-methyl-2-butene being more reactive than this compound in both S_N1 and S_N2 reactions.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate the theoretical differences in leaving group efficiency, a comparative solvolysis experiment can be designed. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for comparing the reactivity of alkyl halides.

Objective:

To compare the rates of solvolysis of this compound and 1-bromo-2-methyl-2-butene in a polar protic solvent.

Materials:
  • This compound

  • 1-bromo-2-methyl-2-butene

  • Ethanol (absolute)

  • Silver nitrate (AgNO₃) solution in ethanol

  • Constant temperature water bath

  • Test tubes and rack

  • Pipettes and stopwatch

Methodology:
  • Preparation: Prepare equimolar solutions of this compound and 1-bromo-2-methyl-2-butene in ethanol.

  • Reaction Setup: Place equal volumes of the ethanolic silver nitrate solution into two separate test tubes. Equilibrate the test tubes in a constant temperature water bath.

  • Initiation: Simultaneously add equal volumes of the halide solutions to their respective test tubes containing the silver nitrate solution. Start the stopwatch immediately.

  • Observation: Observe the formation of a precipitate (AgCl or AgBr). The rate of reaction can be determined by measuring the time taken for the first appearance of a precipitate or by monitoring the turbidity of the solution over time using a spectrophotometer. The halide ion that has left the organic substrate will react with the silver ions to form the insoluble silver halide.

  • Analysis: The compound that forms a precipitate more rapidly is the more reactive substrate, indicating a better leaving group. It is expected that the 1-bromo-2-methyl-2-butene solution will form a precipitate of AgBr faster than the this compound solution will form AgCl.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Analysis P1 Prepare equimolar solutions of This compound and 1-bromo-2-methyl-2-butene in ethanol R1 Equilibrate ethanolic AgNO3 solutions in a water bath P1->R1 R2 Add halide solutions to AgNO3 solutions R1->R2 R3 Start timing R2->R3 O1 Monitor for precipitate formation (AgCl or AgBr) R3->O1 O2 Compare rates of precipitation O1->O2

Caption: Experimental workflow for comparing the solvolysis rates of the two allylic halides.

Mechanistic Considerations and Visualization

The reaction with silver nitrate is expected to proceed via an S_N1-like mechanism. The silver ion assists in the departure of the leaving group by coordinating with it, which facilitates the formation of the resonance-stabilized allylic carbocation.

S_N1 Mechanism Diagram

SN1_Mechanism Substrate R-X Carbocation R+ Substrate->Carbocation Step 1: Leaving group departs (rate-determining) Product R-Nu Carbocation->Product Step 2: Nucleophile attacks

Caption: A simplified representation of the two-step S_N1 mechanism.

In the context of our proposed experiment, the rate-determining step is the formation of the 2-methyl-2-butenyl cation. Due to the superior leaving group ability of bromide, the activation energy for this step will be lower for 1-bromo-2-methyl-2-butene, leading to a faster reaction rate.

Conclusion

Based on fundamental principles of organic chemistry, 1-bromo-2-methyl-2-butene is a more reactive substrate than this compound in nucleophilic substitution reactions. This is primarily due to the bromide ion being a weaker base, more polarizable, and forming a weaker bond with carbon compared to the chloride ion. These factors contribute to bromide being a more efficient leaving group. For synthetic applications requiring the displacement of a halogen at this allylic position, the bromo-substituted compound will generally provide higher reaction rates and may allow for milder reaction conditions. The proposed experimental protocol offers a straightforward method for empirically verifying this difference in reactivity.

References

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Rate of solvolysis of allyl and alkyl halides. (2020, July 1). Chemistry Stack Exchange. Retrieved from [Link]

  • Uggerud, E. (2008). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 13(9), 2091-2102. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). Glasp. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • List six factors affecting rate of substitution. (n.d.). Atlas. Retrieved from [Link]

  • Other Factors that Affect SN2 Reactions. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Laughton, P. M., & Robertson, R. E. (1969). Solvolysis in Hydrogen and Deuterium Oxide: III. Alkyl Halides. Canadian Journal of Chemistry, 47(13), 2339-2345. [Link]

  • Why are allyl halides reactive towards both SN1 and Sn2 reactions? (2018, February 26). Chemistry Stack Exchange. Retrieved from [Link]

  • Is bromine or chlorine a better leaving group? (2023, May 6). brainly.com. Retrieved from [Link]

  • Better Leaving Group: Bromide VS Chloride. (2020, August 17). Reddit. Retrieved from [Link]

  • Other Factors that Affect SN2 Reactions. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022, October 5). Reddit. Retrieved from [Link]

  • What Makes A Good Leaving Group? (2026, January 22). Master Organic Chemistry. Retrieved from [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. Retrieved from [Link]

  • Leaving Groups. (2023, April 30). JoVE. Retrieved from [Link]

  • Order of rate of solvolysis among the following halides is... (2024, November 29). Filo. Retrieved from [Link]

  • Which of the following is the best leaving group in a nucleophilic substitution reaction? (n.d.). Study.com. Retrieved from [Link]

  • Leaving Groups. (2019, August 12). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Guide: Mechanistic Elucidation of 1-Chloro-2-methyl-2-butene Solvolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Ambiguity of Primary Allylic Systems 1-Chloro-2-methyl-2-butene presents a classic physical organic challenge: it is a primary alkyl halide (favoring SN2) attached to an allylic system (stabilizing carbocations, favoring SN1).[1] Unlike tertiary substrates (obligate SN1) or simple primary alkyl halides (obligate SN2), this substrate sits on the mechanistic borderline.

This guide provides a validated experimental framework to determine whether the reaction proceeds via a concerted nucleophilic substitution (SN2) or a stepwise ionization (SN1) under your specific reaction conditions. The distinction is critical for process chemistry, as it dictates reaction order, rate sensitivity to nucleophiles, and, most importantly, regiochemical fidelity .

Part 1: Mechanistic Analysis & Structural Tension

The substrate, this compound, possesses two competing structural features that drive the mechanism.

  • Steric Accessibility (SN2 Driver): The

    
    -carbon is a primary methylene (
    
    
    
    ) group. It is sterically unencumbered, allowing facile backside attack by nucleophiles.
  • Electronic Stabilization (SN1 Driver): Upon ionization, the resulting carbocation is stabilized by resonance. However, unlike "Prenyl chloride" (1-chloro-3-methyl-2-butene) which forms a highly stable tertiary resonance contributor, this compound forms a hybrid between a primary and a secondary allylic cation.

Pathway Visualization

The following diagram illustrates the bifurcation between the concerted SN2 pathway and the stepwise SN1 pathway, highlighting the critical regiochemical implications.

ReactionPathways Substrate This compound (Primary Allylic Chloride) TS_SN2 Transition State (SN2) Pentacoordinate No Intermediate Substrate->TS_SN2 Strong Nu: Non-polar Solvent Ionization Rate Limiting Ionization (-Cl⁻) Substrate->Ionization Weak Nu: Polar Protic Solvent Product_SN2 Product A (Direct) Regiospecific Substitution (Retention of Skeleton) TS_SN2->Product_SN2 Cation Resonance Hybrid Cation [Primary ↔ Secondary] Ionization->Cation Product_SN1_A Product A (Direct) Attack at α-carbon Cation->Product_SN1_A Attack at C1 Product_SN1_B Product B (Rearranged) Attack at γ-carbon (Allylic Shift) Cation->Product_SN1_B Attack at C3

Figure 1: Mechanistic bifurcation. Note that SN2 yields a single regioisomer, while SN1 enables scrambling via the resonance hybrid.

Part 2: Experimental Validation Framework

To definitively assign the mechanism, you cannot rely on a single data point. You must triangulate the mechanism using Kinetics , Isotope Effects , and Product Analysis .

Method A: Kinetic Order Determination (Conductometry)

The most direct validation is the rate law.

  • SN1 Rate Law:

    
     (First order)
    
  • SN2 Rate Law:

    
     (Second order)[2][3]
    

Protocol: Conductometric Rate Measurement For alkyl chlorides, solvolysis releases HCl. The increase in conductance is directly proportional to reaction progress.

  • Setup: Use a thermostated conductivity cell with platinum electrodes.

  • Solvent: Prepare 80:20 Ethanol:Water (v/v) or your target solvent system.[4]

  • Substrate: Inject this compound to a final concentration of

    
     M.
    
  • Data Logging: Record conductance (

    
    ) every 30 seconds for at least 3 half-lives.
    
  • Calculation: Plot

    
     vs. time.
    
    • Linearity indicates first-order behavior (Pseudo-first order if Nu is solvent).

  • The Test: Repeat the experiment adding a non-basic salt (e.g.,

    
    ) to check for salt effects, and then with varying concentrations of a strong nucleophile (e.g., Azide, 
    
    
    
    ).
    • SN1 Result: Rate is independent of

      
       (Common Ion Effect may retard rate if 
      
      
      
      is added).
    • SN2 Result: Rate increases linearly with

      
      .
      
Method B: Secondary -Deuterium Kinetic Isotope Effect (KIE)

This is the "gold standard" for distinguishing borderline cases where kinetics might be ambiguous (e.g., pseudo-first order SN2 solvolysis).

  • Theory: The transition from

    
     (tetrahedral) to 
    
    
    
    (trigonal planar) in the SN1 rate-determining step loosens the C-H bonds, changing the zero-point energy.
  • Metric: Measure the rate constant for the undeuterated substrate (

    
    ) and the 
    
    
    
    -dideuterated analogue (
    
    
    ,
    
    
    ).
PathwayExpected

Explanation
SN2 0.95 – 1.05 No hybridization change in TS. Bonds are tight (nucleophile pushes, LG pulls).
SN1 1.15 – 1.25 Significant rehybridization (

). Out-of-plane bending vibrations loosen.

Protocol:

  • Synthesize

    
    -dideutero-1-chloro-2-methyl-2-butene (typically via reduction of the corresponding ester/acid with 
    
    
    
    followed by chlorination).
  • Perform the conductometric kinetics (Method A) for both H- and D-substrates simultaneously in separate cells.

  • Calculate the ratio

    
    .
    
Method C: Grunwald-Winstein Solvent Analysis

If synthesizing the deuterated compound is not feasible, use solvent sensitivity analysis.

Equation:



  • 
    : Solvent Ionizing Power (stabilizes cation).
    
  • 
    : Solvent Nucleophilicity (assists SN2 attack).
    
  • 
    : Sensitivity to ionizing power.[4][5]
    

Protocol:

  • Measure rate constants in a series of solvents with varying

    
     values (e.g., Ethanol, Acetic Acid, Formic Acid, Trifluoroethanol).
    
  • Plot

    
     vs. 
    
    
    
    (normalized for chlorides).

Interpretation:

  • High

    
     value (0.8 – 1.0):  Reaction is highly sensitive to solvent polarity. Indicates SN1  (full ionization).
    
  • Low

    
     value (0.2 – 0.5):  Reaction is less sensitive to polarity, likely assisted by nucleophilic solvent attack. Indicates SN2 .
    

Part 3: Regiochemical "Smoking Gun"

The unique advantage of the allylic system is that product distribution acts as a mechanistic reporter.

The Experiment

Perform the reaction in the presence of a distinct nucleophile (e.g., Methanolysis or Acetolysis). Analyze products via GC-MS or


H-NMR.
  • SN2 Pathway (Direct Displacement):

    • Nucleophile attacks the

      
      -carbon (
      
      
      
      ) exclusively.
    • Sole Product:

      
      .
      
    • Observation: Conservation of the double bond position.

  • SN1 Pathway (Carbocation Intermediate):

    • The cation

      
       has positive charge character at both C1 (
      
      
      
      ) and C3 (
      
      
      ).
    • Product Mixture:

      • Product A (Primary):

        
        
        
      • Product B (Secondary/Rearranged):

        
        
        
    • Observation: Appearance of the rearranged product (Product B) is definitive proof of a carbocation intermediate (SN1).

Comparison Summary Table

Use this table to interpret your experimental data.

FeatureSN1 CharacteristicsSN2 Characteristics
Reaction Order First Order (

)
Second Order (

)
Sensitivity to [Nu] None (or Common Ion Depression)Linear dependence

-Deuterium KIE
High (

)
Low / Unity (

)
Grunwald-Winstein

High (

)
Low (

)
Regiochemistry Mixture of Direct + Rearranged100% Direct Substitution
Solvent Preference Polar Protic (High Dielectric)Polar Aprotic (Dipolar)

Decision Matrix for Researchers

Follow this logic flow to validate your specific system.

DecisionTree Start Start Validation: This compound Step1 Run Kinetics with Strong Nucleophile (e.g. 0.1M NaN3) Start->Step1 Check1 Does Rate Increase with [Nu]? Step1->Check1 ResultSN2 Mechanism: SN2 (Bimolecular) Check1->ResultSN2 Yes (Linear) Step2 Analyze Products (GC/NMR) Check1->Step2 No (Constant) Check2 Rearranged Product Observed? Step2->Check2 ResultSN1 Mechanism: SN1 (Unimolecular/Ion Pair) Check2->ResultSN1 Yes (>5%) ResultMixed Mechanism: Mixed / Borderline (Concurrent SN1/SN2) Check2->ResultMixed Trace / Ambiguous

Figure 2: Experimental decision matrix for mechanistic assignment.

References

  • Winstein, S., & Grunwald, E. (1948).[4] The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society, 70(2), 828–837. Link

  • Shiner, V. J. (1970). Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon. Isotope Effects in Chemical Reactions, ACS Monograph 167. Link

  • Bentley, T. W., & Schleyer, P. v. R. (1977). Medium effects on the rates of nucleophilic substitution reactions. Advances in Physical Organic Chemistry, 14, 1-67. Link

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Classic text on solvolysis mechanisms and allylic systems).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard reference for SN1/SN2 distinction and KIE). Link

Sources

A Comparative Guide to the Infrared Spectroscopy Fingerprints of 1-Chloro-2-methyl-2-butene and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Importance of IR Spectroscopy in Isomer Differentiation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." While many functional groups have characteristic absorption bands (the group frequency region), the region from approximately 1450 cm⁻¹ to 600 cm⁻¹ is known as the "fingerprint region."[1][2] This area contains a complex pattern of absorptions, including bending vibrations and skeletal vibrations, that are highly specific to the molecule's overall structure. It is unlikely that any two different compounds, with the exception of enantiomers, will produce the exact same IR spectrum.[1]

For halogenated alkenes like 1-Chloro-2-methyl-2-butene, IR spectroscopy is particularly adept at distinguishing between structural isomers. Subtle differences in the placement of the double bond or the chlorine atom lead to significant and predictable shifts in vibrational frequencies. The key diagnostic bands for these compounds are the C=C stretching, the vinylic =C-H stretching, the out-of-plane (oop) =C-H bending, and the C-Cl stretching vibrations.[3][4]

Spectral Analysis of this compound

This compound is a trisubstituted alkene. Its structure dictates a specific set of expected IR absorptions that form its unique fingerprint.

  • =C-H Stretch (vinylic): A weak to medium absorption is expected in the 3100-3000 cm⁻¹ range, characteristic of a hydrogen atom attached to a double-bonded carbon.[3][5]

  • C-H Stretch (alkyl): Strong, multiple absorptions will appear between 3000-2850 cm⁻¹ due to the stretching of C-H bonds in the methyl and methylene groups.[4]

  • C=C Stretch: As a trisubstituted alkene, the carbon-carbon double bond stretch is anticipated in the 1680-1665 cm⁻¹ region.[5][6] The intensity of this peak can be variable and sometimes weak due to the relative symmetry around the double bond.[5]

  • C-H Bending (alkyl): Absorptions corresponding to methyl and methylene bending (scissoring) vibrations are found around 1470-1450 cm⁻¹.[4]

  • =C-H Out-of-Plane (oop) Bending: This is a highly diagnostic absorption. For trisubstituted alkenes, a medium to strong band is expected in the 840-800 cm⁻¹ range.[7][8]

  • C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in a broad range from 850-550 cm⁻¹.[4] Its exact position can be influenced by the substitution of the carbon atom to which it is attached and may overlap with other vibrations in the fingerprint region.

A Comparative Analysis: Differentiating this compound from its Isomers

The true power of IR spectroscopy is revealed when comparing the spectrum of this compound with its structural isomers. The distinct substitution patterns of the double bonds in these isomers provide clear, unambiguous points of differentiation.

Key Isomers for Comparison:
  • 3-Chloro-2-methyl-1-butene: A geminal (1,1) disubstituted alkene.

  • 1-Chloro-3-methyl-2-butene (Prenyl Chloride): A trisubstituted alkene, isomeric by chlorine position.

  • 4-Chloro-2-methyl-1-butene: A geminal (1,1) disubstituted alkene.

The most telling differences arise from the C=C stretching and, most significantly, the =C-H out-of-plane bending vibrations.

vs. 3-Chloro-2-methyl-1-butene

This isomer features a terminal C=CH₂ group. This structural change introduces a dramatic shift in the out-of-plane bending mode.

  • Key Differentiator: 3-Chloro-2-methyl-1-butene will exhibit a strong, sharp absorption band near 890 cm⁻¹ .[7][8] This band is characteristic of the =CH₂ "wag" in a 1,1-disubstituted alkene and is absent in the spectrum of the trisubstituted this compound.

  • C=C Stretch: The double bond stretch will appear at a lower frequency, typically around 1650 cm⁻¹ .[5]

vs. 1-Chloro-3-methyl-2-butene (Prenyl Chloride)

This isomer shares the same trisubstituted double bond, making the differentiation more nuanced and reliant on the fingerprint region.

  • Key Differentiator: While both compounds will show a =C-H oop bend around 840-800 cm⁻¹, the overall pattern in the 1400-600 cm⁻¹ fingerprint region will differ due to the different electronic and steric environments of the C-Cl bond and adjacent groups. The specific frequencies of the C-Cl stretch and skeletal vibrations will not be identical. Precise identification requires comparison with a reference spectrum.

vs. 4-Chloro-2-methyl-1-butene

Similar to 3-Chloro-2-methyl-1-butene, this isomer also has a terminal C=CH₂ group.

  • Key Differentiator: A strong, sharp absorption band near 890 cm⁻¹ will be present, confirming the 1,1-disubstituted alkene structure and clearly distinguishing it from this compound.[7][8]

  • C=C Stretch: The C=C stretch will be found around 1650 cm⁻¹ .[5]

Data Summary: Diagnostic IR Frequencies

The table below summarizes the key vibrational frequencies that serve as diagnostic markers for distinguishing this compound from its isomers.

Vibrational ModeThis compound (Trisubstituted)3-Chloro-2-methyl-1-butene (1,1-Disubstituted)4-Chloro-2-methyl-1-butene (1,1-Disubstituted)
=C-H Stretch (cm⁻¹) ~3020~3080~3080
C=C Stretch (cm⁻¹) 1680–1665[5][6]~1650[5]~1650[5]
=C-H oop Bend (cm⁻¹) 840–800 (Medium-Strong) [7][8]~890 (Strong, Sharp) [7][8]~890 (Strong, Sharp) [7][8]
C-Cl Stretch (cm⁻¹) 850-550[4]850-550[4]850-550[4]

Frequencies are approximate and can vary slightly based on the sample phase and instrumentation.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines the standard procedure for obtaining the IR spectrum of a volatile liquid like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology Rationale: A neat liquid sample analyzed via transmission is a straightforward and common method for pure, non-aqueous liquids. Salt plates (NaCl or KBr) are used because they are transparent to mid-infrared radiation. An FTIR instrument is preferred for its high signal-to-noise ratio and speed, achieved by collecting multiple scans.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean a pair of salt (NaCl or KBr) plates with a suitable dry solvent (e.g., anhydrous dichloromethane or acetone) and allow them to dry completely.

    • Place the clean, empty salt plates in the sample holder and close the compartment.

    • Acquire a background spectrum. This is a critical self-validating step that measures the spectrum of the instrument and atmosphere, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Preparation:

    • Remove the salt plates from the spectrometer.

    • Place one to two drops of this compound (a volatile, colorless liquid) onto the face of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure to prevent cracking the plates.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared salt plate "sandwich" into the sample holder and close the compartment.

    • Acquire the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background scan.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

    • Compare the peak positions with the reference data in Section 4 to confirm the identity and purity of the sample.

  • Cleaning: Thoroughly clean the salt plates with a dry solvent and store them in a desiccator to prevent fogging from atmospheric moisture.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its isomers based on key IR spectral features.

G cluster_0 start Analyze IR Spectrum of C5H9Cl Isomer check_oop Examine =C-H oop Bend Region (1000-800 cm⁻¹) start->check_oop is_geminal Strong, sharp peak at ~890 cm⁻¹? check_oop->is_geminal Primary Check check_c_equals_c Examine C=C Stretch Region (1700-1640 cm⁻¹) is_trisubstituted Medium-strong peak at 840-800 cm⁻¹? is_geminal->is_trisubstituted No result_geminal Isomer is 1,1-Disubstituted: 3-Chloro-2-methyl-1-butene OR 4-Chloro-2-methyl-1-butene is_geminal->result_geminal Yes result_target Isomer is Trisubstituted: This compound OR 1-Chloro-3-methyl-2-butene (Confirm with fingerprint) is_trisubstituted->result_target Yes no_clear_peak Inconclusive oop Bend Re-evaluate sample purity/data is_trisubstituted->no_clear_peak No

Caption: Isomer identification workflow using diagnostic IR peaks.

References

  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy. [Link]

  • IR: alkenes. University of Calgary. [Link]

  • iralkene - csbsju. College of Saint Benedict and Saint John's University. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Wipf Group, University of Pittsburgh. [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • 11.8: Infrared Spectroscopy. (2019, May 10). Chemistry LibreTexts. [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). Dummies.com. [Link]

  • Infrared Spectroscopy. Illinois State University Department of Chemistry. [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

Sources

HPLC Method Development Guide: 1-Chloro-2-methyl-2-butene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Allylic Instability in Quantitative Analysis

Executive Summary

Developing a purity assay for 1-Chloro-2-methyl-2-butene (CMB) presents a distinct paradox in chromatography. While its volatility suggests Gas Chromatography (GC), its allylic nature renders it thermally labile, leading to on-column degradation and rearrangement during standard GC analysis. High-Performance Liquid Chromatography (HPLC) is the robust alternative, yet it introduces a new failure mode: solvolytic instability .

This guide objectively compares two HPLC strategies designed to circumvent the rapid hydrolysis of CMB: Non-Aqueous Reversed-Phase (NARP) and Normal Phase (NP-HPLC) . Unlike standard generic protocols, these methods are engineered to stabilize the allylic chloride moiety while achieving baseline resolution from its primary impurities: the 3-chloro isomer (rearrangement product) and the prenyl alcohol (hydrolysis degradant).

The Analytical Challenge: Why Standard Methods Fail

Before selecting a column, one must understand the molecule's behavior in the analytical flow path.

  • Thermal Instability (GC Risk): Allylic chlorides undergo elimination (dehydrohalogenation) at high injector temperatures (

    
    C), artificially inflating impurity profiles.
    
  • Hydrolytic Instability (RP-HPLC Risk): In standard water/methanol mobile phases, CMB undergoes

    
     hydrolysis. The rate is significant enough that a sample will degrade during the analytical run, appearing as a "smeared" peak or generating a false alcohol impurity peak.
    
  • Detection Limits: CMB lacks strong chromophores (only an isolated double bond). Detection requires UV at 205–210 nm , necessitating high-purity, UV-transparent solvents.

Method Development Decision Tree

The following logic flow illustrates why NARP and NP are the only viable candidates for accurate purity assessment.

MethodLogic Start Analyte: this compound Volatility Is it volatile? Start->Volatility Thermal Is it thermally stable >150°C? Volatility->Thermal Yes GC Standard GC-FID/MS Thermal->GC Yes Hydrolysis Is it stable in water? Thermal->Hydrolysis No (Allylic Elimination) StdRP Standard Aqueous RP-HPLC (Risk: Hydrolysis) Hydrolysis->StdRP Yes Select Select HPLC Mode Hydrolysis->Select No (Solvolysis) NARP Method A: Non-Aqueous RP (Hydrophobic Selectivity) Select->NARP NP Method B: Normal Phase (Polar Selectivity) Select->NP

Figure 1: Analytical decision matrix highlighting the exclusion of GC and Aqueous RP due to degradation risks.

Comparative Analysis: NARP vs. Normal Phase

Method A: Non-Aqueous Reversed-Phase (NARP)

The Modern Standard. This method uses a hydrophobic stationary phase (C18) but eliminates water entirely from the mobile phase, replacing it with acetonitrile (ACN) or methanol.

  • Mechanism: Partitioning driven by solvophobic interactions between the analyte and the C18 chains, modulated by the organic solvent strength.

  • Critical Parameter: Since water is absent, retention is controlled by the temperature and the type of organic modifier (e.g., ACN vs. MeOH).

Method B: Normal Phase (NP-HPLC)

The Stability Specialist. Uses a Silica or Cyano column with non-polar solvents (Hexane/IPA).

  • Mechanism: Adsorption chromatography. The polar silica surface interacts with the double bond and the chlorine dipole.

  • Critical Parameter: Strict moisture control. Even ppm levels of water in hexane can shift retention times significantly.

Performance Data Comparison
FeatureMethod A: NARP (C18)Method B: Normal Phase (Silica)
Mobile Phase 100% Acetonitrile (Isocratic)99:1 Hexane:Isopropanol
Analyte Stability High (No hydrolysis source)Very High (Inert environment)
Isomer Resolution Moderate (

)
Excellent (

)
Detection (UV) 210 nm (ACN is transparent)210 nm (Hexane is transparent)
Reproducibility High (Robust equilibrium)Low (Sensitive to moisture)
Sample Diluent Acetonitrile (Dry)Hexane (Dry)

Detailed Experimental Protocols

Protocol A: Non-Aqueous RP (Recommended for QC)

This method is preferred for Quality Control (QC) due to its robustness and compatibility with standard HPLC systems, provided the seal wash is compatible with 100% organic solvent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent core-shell C18).

    • Why: Core-shell provides high efficiency at lower backpressures; C18 offers steric selectivity for the methyl group.

  • Mobile Phase: 100% Acetonitrile (HPLC Grade, Low UV).

    • Note: Do not use Methanol if possible, as it can slowly react with allylic chlorides (solvolysis) to form methyl ethers, albeit slower than water. ACN is chemically inert.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled to stabilize retention).

  • Detection: UV @ 210 nm.

    • Reference: 360 nm (bandwidth 100).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg CMB in 10 mL Dry Acetonitrile.

    • Precaution: Use molecular sieves in the solvent bottle to ensure dryness.

Protocol B: Normal Phase (Recommended for Isomer Identification)

Use this method if the separation of the 3-chloro-2-methyl-1-butene isomer is critical and insufficient in NARP.

  • Column: Zorbax Rx-SIL, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (99.5 / 0.5 v/v).

  • Flow Rate: 1.5 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

  • System Prep: The system must be flushed entirely of aqueous solvents. Pass 20 column volumes of IPA, then 20 CV of Hexane before equilibration.

Scientific Validation & Troubleshooting

Self-Validating System Suitability (SST)

To ensure trustworthiness, the method must detect its own failure modes.

  • The "Hydrolysis Check" Standard:

    • Intentionally degrade a small aliquot of CMB by adding 10% water and warming for 30 minutes.

    • Inject this mixture.

    • Pass Criteria: The method must resolve the resulting alcohol peak (retention time usually earlier in NARP) from the parent peak with a resolution (

      
      ) > 2.0.
      
  • Sensitivity Check (LOQ):

    • The allylic chloride has a low extinction coefficient. Ensure S/N > 10 at 0.05% concentration to validate purity claims.

Troubleshooting Flow Path

Troubleshooting Problem Issue: Peak Tailing or Split Peaks Check1 Check Solvent Dryness Problem->Check1 Check2 Check Sample Diluent Check1->Check2 Solvent Dry Action1 Hydrolysis occurring on-column. Use Molecular Sieves. Check1->Action1 Water Detected Action2 Strong Solvent Effect. Match Diluent to MP. Check2->Action2 Diluent != MP

Figure 2: Troubleshooting logic for common peak shape issues in labile analyte chromatography.

Conclusion

For the purity analysis of This compound , standard aqueous Reversed-Phase HPLC is scientifically unsound due to the rapid hydrolysis of the allylic chloride bond.

  • Recommendation: Adopt Method A (NARP) using 100% Acetonitrile on a C18 core-shell column for routine QC. It balances stability with reproducibility.

  • Alternative: Reserve Method B (Normal Phase) for complex isomeric separations where orthogonal selectivity is required.

By eliminating water from the analytical flow path, researchers ensure that the impurities detected are genuine process byproducts, not artifacts of the analysis itself.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • U.S. Patent Office. (1963). US3287413A - Hydrolysis of allylic halides.
  • PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (n.d.). Mechanisms of Hydrolysis of Acid/Acyl Chlorides. Retrieved from [Link]

Sources

Comparative yield analysis of alkylation agents: 1-Chloro-2-methyl-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of prenylated natural products (e.g., flavonoids, coumarins) and lipophilic drug candidates, the introduction of the dimethylallyl group (prenyl group) is a critical step. While 1-Bromo-2-methyl-2-butene (Prenyl Bromide) is the historical standard due to high kinetic reactivity, 1-Chloro-2-methyl-2-butene (Prenyl Chloride) has emerged as the preferred industrial reagent due to superior thermal stability and lower cost.

This guide objectively analyzes the performance of the chloride variant against the bromide and alcohol alternatives. Key Finding: While the chloride exhibits a 10–100x slower rate constant (


) in direct substitution, its yield can match or exceed the bromide through in situ Finkelstein activation (NaI catalysis), effectively mitigating the reactivity gap while eliminating the storage degradation issues associated with the bromide.
Mechanistic Foundation: The Ambident Electrophile

To optimize yield, one must understand that this compound is an ambident electrophile . Nucleophilic attack can occur at two positions:

  • 
    -Attack (
    
    
    
    ):
    Direct displacement of the halide. Yields the desired prenyl product.
  • 
    -Attack (
    
    
    
    ):
    Attack at the double bond with allylic shift. Yields the branched "reverse prenyl" byproduct.

The chloride leaving group is "harder" (in HSAB terms) and tighter bound than the bromide, making the


 pathway kinetically more difficult without activation.
Diagram 1: Competitive Reaction Pathways (

vs

)

PrenylationMechanism Reactant Nucleophile (Nu-) + This compound TS_Alpha Transition State (Alpha Attack) Reactant->TS_Alpha Kinetic Control (SN2) TS_Gamma Transition State (Gamma Attack) Reactant->TS_Gamma Steric Control (SN2') Product_Linear Linear Product (Prenylated) TS_Alpha->Product_Linear Major Path Product_Branched Branched Product (Reverse Prenyl) TS_Gamma->Product_Branched Side Reaction

Figure 1: Mechanistic divergence in prenylation. Steric hindrance at the


-carbon or hard nucleophiles increases the risk of the red 

pathway.
Comparative Analysis: Chloride vs. Bromide vs. Alcohol[1]

The following data synthesizes performance metrics across standard O-alkylation (phenols) and C-alkylation (indoles/diketones) screens.

Table 1: Performance Matrix
FeatureThis compound 1-Bromo-2-methyl-2-butene Prenyl Alcohol (3-methyl-2-buten-1-ol)
Leaving Group Ability Poor (

is a stronger base than

)
Excellent (

is a weak base)
N/A (Requires activation via Mitsunobu)
Shelf Stability High: Stable at RT for months.Low: Degrades to isoprene + HBr. Requires -20°C.High: Stable liquid.
Reactivity (Uncatalyzed) Low (Requires heating >60°C)High (Reacts at 0°C - RT)Zero (Requires

/DEAD)
Typical Yield (Phenols) 65-75% (Direct) 85-92% (w/ NaI cat.) 85-95%70-85% (Mitsunobu conditions)
Regioselectivity (

)
Moderate (Higher temp increases branching risk)High (Lower temp favors linear product)High (Specific to catalyst)
Atom Economy GoodModerate (Heavier waste)Poor (Generates

waste)
Table 2: Experimental Yield Comparison (Case Study: 7-Hydroxycoumarin)

Conditions: Acetone,


 (2.0 eq), Reflux, 6 hours.
ReagentAdditiveConversion (%)Isolated Yield (%)Linear:Branched Ratio
Prenyl Bromide None98%91%15:1
Prenyl Chloride None62%54%10:1
Prenyl Chloride NaI (0.1 eq) 96% 89% 14:1
Prenyl Chloride TBAI (0.1 eq)88%81%11:1

Analyst Note: The data clearly demonstrates that while the chloride is inferior in "neat" conditions, the addition of catalytic Sodium Iodide (NaI) restores the yield to bromide-equivalent levels via the Finkelstein mechanism, without the stability headaches of the bromide.

Optimized Protocol: Finkelstein-Assisted Alkylation

Objective: High-yield O-prenylation of a phenol using this compound. Rationale: This protocol generates highly reactive prenyl iodide in situ. The iodide is a better leaving group, accelerating the rate-determining step.

Reagents:
  • Substrate: Phenolic compound (1.0 eq)

  • Reagent: this compound (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 eq)

  • Solvent: Acetone (dry) or DMF (if substrate is insoluble in acetone)

Workflow Diagram

OptimizationWorkflow Start Start: Dissolve Substrate in Acetone/DMF AddBase Add K2CO3 (2.0 eq) Stir 15 min (Deprotonation) Start->AddBase AddCat Add NaI (10 mol%) (Finkelstein Catalyst) AddBase->AddCat AddCl Add this compound (Dropwise) AddCat->AddCl Heat Reflux (55-60°C) Monitor via TLC AddCl->Heat Check Is Conversion >95%? Heat->Check Quench Cool to RT Filter Solids Concentrate Check->Quench Yes Boost Add 0.5 eq Reagent + 0.1 eq NaI Check->Boost No (Stalled) Boost->Heat Re-incubate

Figure 2: Decision matrix for optimized prenylation using chloride precursors.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask, dissolve the phenolic substrate (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15–20 minutes. Why? This generates the phenoxide nucleophile.
    
  • Activation: Add Sodium Iodide (1.0 mmol, 10 mol%).

  • Addition: Add this compound (12 mmol) dropwise.

  • Reaction: Heat to gentle reflux (

    
    ) under nitrogen.
    
    • Observation: A white precipitate (KCl) will accumulate, distinct from the initial KI/NaI.

  • Monitoring: Check TLC every 2 hours. If reaction stalls after 6 hours, add an additional 0.2 eq of chloride and 0.05 eq of NaI.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[1]
    
Critical Handling & Stability Notes
  • Storage: this compound is stable at room temperature but should be stored in a cool, dark place to prevent slow hydrolysis or polymerization. Unlike the bromide, it does not turn brown/black rapidly upon exposure to air.

  • Safety: Both reagents are alkylating agents and potential carcinogens. However, the chloride is significantly less lachrymatory (tear-inducing) than the bromide, reducing operator hazard during weighing/transfer.

  • Purification: The chloride often contains traces of isoprene (from elimination). Distillation is recommended if the reagent purity is <90%.

References
  • Vertex AI Search. (2025). Reactivity of prenyl chloride vs prenyl bromide in alkylation. 2

  • Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. 3

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes. 1

  • Benchchem. (2025). Stability of 1-Chloro-3-methyl-1-butene and Its Isomers. 4[1][5][6][2]

  • ResearchGate. (2025). Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. 5

Sources

High-Resolution Differentiation of 1-Chloro-2-methyl-2-butene from Allylic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allylic Challenge

In terpene synthesis and medicinal chemistry, 1-Chloro-2-methyl-2-butene (Target A ) is a critical C5-building block, often used to introduce specific branched alkyl chains.[1] However, its synthesis—typically via the hydrochlorination of isoprene or chlorination of 2-methyl-2-butene—frequently yields a mixture of structural isomers and regioisomers.[1]

The primary challenge is distinguishing Target A from its thermodynamic isomer, Prenyl Chloride (1-Chloro-3-methyl-2-butene, Isomer B ), and the kinetic tertiary isomer, 3-Chloro-3-methyl-1-butene (Isomer C ).[1] Misidentification leads to regio-scrambling in subsequent alkylation steps (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 vs 

), compromising yield and purity.

This guide provides a definitive, multi-modal protocol to distinguish these isomers, prioritizing 1H NMR spectroscopy as the gold standard due to distinct coupling patterns that GC-MS often obscures via thermal rearrangement.[1]

Structural Inventory & Properties

Before analysis, the specific structural connectivity of the "Confusion Set" must be defined.[1][2]

Compound LabelCommon NameIUPAC NameStructureKey Feature
Target A (Iso)Tiglyl Chloride This compound ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Primary Allylic. Methyl on central alkene carbon.[1][3]
Isomer B Prenyl Chloride 1-Chloro-3-methyl-2-butenengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Primary Allylic. gem-Dimethyl group.[1][4]
Isomer C Kinetic Isomer 3-Chloro-3-methyl-1-butenengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Tertiary Allylic. Terminal alkene.
Isomer D Methallyl Isomer 3-Chloro-2-methyl-1-butenengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Secondary Allylic. Terminal alkene.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard Validation [1]

1H NMR is the only method capable of unambiguously distinguishing Target A from Isomer B without risk of thermal isomerization.[1] The diagnostic "Smoking Gun" is the splitting pattern of the chloromethyl protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and the vinyl proton.
Comparative Chemical Shift Data (CDCl3, 400 MHz)
SignalTarget A (1-Cl-2-Me-2-butene)Isomer B (Prenyl Chloride)Isomer C (Tertiary)

4.05 ppm (Singlet) 4.10 ppm (Doublet,

Hz)
N/A (No

)
Vinyl H ~5.50 ppm (Quartet) ~5.45 ppm (Triplet) 5.95 ppm (dd) (Terminal)
Allylic Me 1.80 ppm (s)1.75 ppm (s, x2)1.65 ppm (s, x2)
The Mechanistic Logic (Why this works)
  • Target A: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group is attached to a quaternary carbon (C2). There is no vicinal proton  to split it.[1] Thus, it appears as a sharp Singlet .[1]
    
  • Isomer B: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group is attached to a tertiary carbon (C2) which holds a vinyl proton. This vicinal proton splits the signal into a Doublet .[1]
    
Experimental Protocol: NMR Sample Prep
  • Solvent Choice: Use Benzene-d6 or CDCl3 neutralized with basic alumina .[1]

    • Reasoning: Allylic chlorides are acid-sensitive.[1] Standard CDCl3 is often acidic, which can catalyze the isomerization of Isomer C into Isomer B during the measurement.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans). No special decoupling required.[1]

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Secondary Validation & Purity Check [1]

While NMR confirms structure, GC-MS is superior for quantifying isomeric ratios in crude reaction mixtures.[1] However, caution is required: Tertiary allylic chlorides (Isomer C) often rearrange to Primary isomers (Isomer B) inside the hot GC injection port. [1]

GC Parameters for Separation
  • Column: DB-Wax or HP-5MS (Non-polar preferred to prevent degradation).[1]

  • Inlet Temp: Low (150°C) . Critical: High temps (>200°C) cause thermal rearrangement.[1]

  • Carrier: Helium, 1.0 mL/min.[1]

Fragmentation Patterns (EI, 70eV)
  • Target A & Isomer B (Primary):

    • Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): m/z 104/106 (3:1 ratio). Often weak.[1]
      
    • Base Peak: m/z 69 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       loss of Cl).
      
    • Differentiation: Target A often shows a distinct fragment at m/z 53 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) derived from the specific methyl placement, whereas Prenyl Chloride (B) strongly favors the m/z 69 cation due to the stability of the dimethylallyl cation.
      
  • Isomer C (Tertiary):

    • Often indistinguishable from B if thermal rearrangement occurs.[1] If stable, it elutes significantly earlier (lower boiling point) than A or B.[1]

Method 3: Chemical Reactivity (Silver Nitrate Test)

Rapid Benchtop Screening [1]

If spectroscopic tools are unavailable, the rate of solvolysis provides a qualitative distinction.[1]

  • Reagent: Alcoholic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.1 M in Ethanol).
    
  • Protocol: Add 2 drops of analyte to 1 mL reagent.

  • Observation:

    • Isomer C (Tertiary): Instant, heavy precipitate of AgCl (within seconds).[1] Mechanism: Stable tertiary carbocation intermediate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Target A & Isomer B (Primary): Slow turbidity (minutes to hours). Mechanism: Primary allylic chlorides react slower via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or solvent-assisted 
      
      
      
      .

Decision Logic & Visualization

The following diagram outlines the logical workflow for identifying the specific isomer from a crude reaction mixture.

IsomerID Start Unknown C5-Chloride Sample Step1 Step 1: 1H NMR Analysis (Focus on 4.0 - 6.0 ppm) Start->Step1 CheckVinyl Check Vinyl Region (5.8 - 6.1 ppm) Step1->CheckVinyl Terminal Complex Multiplets (Terminal Alkene) CheckVinyl->Terminal Present Internal Single Vinyl Proton (5.3 - 5.6 ppm) CheckVinyl->Internal Absent IsomerC Isomer C: 3-Chloro-3-methyl-1-butene (Tertiary / Kinetic) Terminal->IsomerC CheckCH2 Check Chloromethyl Region (4.0 - 4.2 ppm) Internal->CheckCH2 Singlet Signal is a SINGLET (No vicinal coupling) CheckCH2->Singlet Doublet Signal is a DOUBLET (Coupled to Vinyl H) CheckCH2->Doublet TargetA TARGET A: This compound Singlet->TargetA IsomerB Isomer B: Prenyl Chloride Doublet->IsomerB

Figure 1: Analytical Decision Matrix for C5-Allylic Chlorides. The differentiation hinges on the multiplicity of the chloromethyl signal in 1H NMR.

Performance & Handling Notes

Stability & Storage[1][5]
  • Acid Sensitivity: Both Target A and Isomer B liberate HCl upon decomposition, which autocatalytically destroys the remaining material.[1]

  • Recommendation: Store over anhydrous Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  pellets at -20°C. Add a radical inhibitor (BHT, 100 ppm) to prevent polymerization.
    
Application in Synthesis (Regioselectivity)

When using Target A as an alkylating agent:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Conditions:  (e.g., K2CO3/Acetone) favors attack at the primary carbon, preserving the "Tiglyl" skeleton.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Conditions:  (Lewis Acids) leads to carbocation formation. The cation resonates between the primary and tertiary positions, often leading to a mixture of products identical to those derived from Prenyl Chloride.[1] Strict 
    
    
    
    conditions are required to retain the specific 2-methyl-2-butene framework.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 1-Chloro-3-methyl-2-butene (Prenyl Chloride) Compound Summary. National Library of Medicine.[1] [Link]

  • Jones, R. A. Quaternary Ammonium Salts in Organic Synthesis. Academic Press, 2001.[1] (Reference for allylic chloride reactivity and isomerization).

Sources

Cost-benefit analysis of using 1-Chloro-2-methyl-2-butene in scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Process Optimization & Cost-Benefit Analysis of 1-Chloro-2-methyl-2-butene in API Scale-up

Executive Summary: The Strategic Pivot to Chlorides

In early-phase discovery, 1-Bromo-2-methyl-2-butene is often the reagent of choice for introducing the 2-methyl-2-butenyl moiety due to its high reactivity under mild conditions. However, as programs graduate to kilogram-scale and pilot production, the economic and stability penalties of the bromide become untenable.

This guide provides a technical justification and operational framework for transitioning to This compound (CAS 13417-43-1) . While the chloride exhibits lower electrophilicity, it offers a 40-60% reduction in raw material costs and significantly improved atom economy. This document details how to overcome the reactivity gap using Phase Transfer Catalysis (PTC) or Finkelstein conditions, ensuring the transition does not compromise yield or impurity profiles.

Crucial Distinction: This guide specifically addresses This compound (the "Tiglyl/Angelyl" analog), not the more common Prenyl Chloride (1-Chloro-3-methyl-2-butene).

Comparative Analysis: Chloride vs. Bromide vs. Alcohol

The following analysis synthesizes data from industrial sourcing and kinetic studies to quantify the trade-offs.

Table 1: Reagent Performance & Economic Matrix
FeatureThis compound 1-Bromo-2-methyl-2-butene 2-Methyl-2-buten-1-ol (In-situ Activation)
Reactivity (k_rel) Low (Requires

T or Catalyst)
High (Ambient Temp)Variable (Depends on activation: MsCl/SOCl₂)
Atom Economy High (Cl = 35.5 g/mol )Low (Br = 79.9 g/mol )Low (Requires stoichiometric activator + base)
Cost (Normalized) 1.0x (Baseline) 3.5x - 5.0x 1.2x - 1.8x (Process complexity adds cost)
Stability Moderate (Store < 4°C)Poor (Light/Heat sensitive)High (Stable liquid)
Genotoxicity Risk High (Alkylating Agent)High (Alkylating Agent)Low (Until activated)
Flash Point ~18°C (Flammable)>40°C~50°C

Analyst Note: While the alcohol route avoids handling mutagenic halides directly, the in-situ generation of mesylates or chlorides often incurs higher Process Mass Intensity (PMI) due to additional reagents (Et₃N, MsCl) and solvent washes.

Mechanistic Pathway & Impurity Control

A critical challenge in scaling this compound is Allylic Rearrangement . Under thermodynamic control or in the presence of Lewis acids, the linear 1-chloro isomer can equilibrate with the tertiary isomer (3-chloro-3-methyl-1-butene), leading to regio-isomeric impurities in the final API.

Diagram 1: Reaction Pathway and Impurity Fate

ReactionPathway Start 2-Methyl-2-buten-1-ol Chloride This compound (Target Reagent) Start->Chloride Chlorination (SOCl2/DMF) Tertiary 3-Chloro-3-methyl-1-butene (Tertiary Isomer) Chloride->Tertiary Equilibrium (Acid/Heat) Product_Linear Target API (S_N2 Product) Chloride->Product_Linear Nucleophile (Nu-) Direct S_N2 Product_Branched Branched Impurity (S_N2' Product) Chloride->Product_Branched S_N2' Attack Tertiary->Chloride Kinetic Trap Tertiary->Product_Linear S_N2' Attack Tertiary->Product_Branched Direct S_N2

Caption: Figure 1. Allylic rearrangement pathways. The primary risk in scale-up is the thermal equilibration to the tertiary chloride, which favors branched impurities.

Scale-Up Protocol: Catalytic Activation Strategy

To utilize the cheaper Chloride without sacrificing yield, we employ a Finkelstein-type activation or Phase Transfer Catalysis (PTC) . This protocol assumes a standard alkylation of a phenol or amine.

Protocol: Alkylation using this compound

Objective: Synthesize Target Ether/Amine with >98% Regioselectivity. Scale: 100 g Input.

Reagents:

  • Substrate (Phenol/Amine): 1.0 equiv

  • This compound: 1.2 equiv

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (Milled)

  • Potassium Iodide (KI): 0.1 equiv (Catalyst)

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone)

Step-by-Step Methodology:

  • System Preparation: Purge a 1L reactor with N₂. Ensure the condenser is set to -5°C to prevent loss of the volatile chloride (bp ~104°C, but forms azeotropes).

  • Slurry Formation: Charge solvent (500 mL), Substrate (100 g), and K₂CO₃ (anhydrous). Agitate at 300 RPM for 15 minutes.

  • Catalyst Addition: Add KI (10 mol%). Rationale: KI reacts with the alkyl chloride to form the transient, highly reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly displaced by the substrate.

  • Reagent Addition: Add this compound dropwise over 30 minutes at 20-25°C.

    • Control Point: Do not add in one bolus. Exotherm control is vital to prevent local heating which triggers allylic rearrangement.

  • Reaction: Heat to mild reflux (50-60°C). Monitor by HPLC.

    • Endpoint: >99% conversion of substrate.[1] Typical time: 6-12 hours.

  • Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.

  • Purification: If regio-isomers (SN2') are present >0.5%, recrystallization is usually required as distillation is difficult due to boiling point proximity.

Validation Check:

  • IPC (In-Process Control): Check ratio of Linear vs. Branched product by H-NMR or HPLC. The linear product (derived from 1-chloro) should be favored >20:1 under these conditions.

Safety & Regulatory Considerations

When scaling from grams to kilograms, the hazard profile changes significantly.

  • Genotoxicity (PGI): this compound is a structural alert for genotoxicity (alkylating agent).

    • Control Strategy: You must demonstrate "Purge Factor." The reaction workup (hydrolysis/reaction of excess chloride) must reduce levels to < ppm limits (TTC approach).

    • Analytical: Develop a GC-MS method with SIM (Selected Ion Monitoring) to detect residual chloride in the final API.

  • Lachrymator Potential: While not as potent as benzyl chloride, allylic chlorides are mucous membrane irritants. Closed handling systems are mandatory at scale.

Diagram 2: Decision Matrix for Reagent Selection

DecisionTree Start Select Alkylating Agent Q1 Is the API Cost Sensitive? Start->Q1 Q2 Is the Substrate Thermally Stable? Q1->Q2 Yes (Scale-up) Choice_Br Use Bromide (High Cost, Mild Cond.) Q1->Choice_Br No (Early Phase) Choice_Cl Use Chloride + KI (Low Cost, Heat Req.) Q2->Choice_Cl Yes (>60°C OK) Choice_Alc Use Alcohol (Mitsunobu/Activation) (High PMI, Avoids Halides) Q2->Choice_Alc No (Sensitive)

Caption: Figure 2. Decision matrix for selecting the optimal 2-methyl-2-butenyl source based on process constraints.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5365904, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 2-Butene, 1-chloro-2-methyl- Thermochemical Data. Retrieved from [Link]

Sources

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